2-Chloro-4-fluoropyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBANSTMHNJBBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719189 | |
| Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060809-21-3 | |
| Record name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluoropyridine-3-carbaldehyde is a halogenated pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group adjacent to a chloro substituent, coupled with the electronic influence of a fluoro group on the pyridine ring, makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, predicted spectroscopic data for its characterization, and an exploration of its reactivity and potential applications in drug discovery.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 1060809-21-3 | [1] |
| Molecular Formula | C₆H₃ClFNO | [2] |
| Molecular Weight | 159.55 g/mol | [2] |
| IUPAC Name | 2-chloro-4-fluoropyridine-3-carbaldehyde | [2] |
| Canonical SMILES | C1=CN=C(C(=C1F)C=O)Cl | [2] |
| InChI Key | WBANSTMHNJBBMV-UHFFFAOYSA-N | [2] |
Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
A highly probable and industrially scalable method for the synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7]
The starting material, 2-chloro-4-fluoropyridine, is a commercially available substituted pyridine. The electron-donating character of the fluorine atom at the 4-position, combined with the directing effect of the pyridine nitrogen, facilitates the electrophilic substitution at the 3-position.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloro-4-fluoropyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-chloro-4-fluoropyridine (1 equivalent) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-chloro-4-fluoropyridine-3-carbaldehyde.
Spectroscopic Characterization (Predicted)
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm. - Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other and potentially to the fluorine atom. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm. - Aromatic carbon signals between δ 110-160 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-H stretching of the aldehyde proton around 2720-2820 cm⁻¹. - C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 159.55 g/mol , with a characteristic M+2 isotope peak for the chlorine atom. - Fragmentation patterns showing the loss of CO, Cl, and other fragments. |
Reactivity and Synthetic Applications
The chemical reactivity of 2-Chloro-4-fluoropyridine-3-carbaldehyde is dictated by its three key functional components: the aldehyde group, the chloro substituent, and the fluoro-substituted pyridine ring.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-fluoropyridine-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-chloro-4-fluoropyridin-3-yl)methanol, using reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively.[11] These reactions are fundamental in building more complex molecular scaffolds.
Reactions Involving the Pyridine Ring
The pyridine ring, being electron-deficient and substituted with two halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr).[12] The relative reactivity of the chloro and fluoro substituents towards nucleophilic displacement can be influenced by the reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings.[13]
Caption: Key reaction pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Potential Applications in Drug Discovery
Halogenated pyridines are a cornerstone in medicinal chemistry, with chlorine and fluorine atoms often introduced to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[14] The 2-chloro-4-fluoropyridine-3-carbaldehyde scaffold is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with potential biological activity.
The presence of multiple reaction sites allows for the systematic exploration of chemical space in the development of new therapeutic agents. For instance, the aldehyde can be used to link the pyridine core to other pharmacophores, while the halogen substituents can be displaced to introduce various functional groups that can interact with biological targets.
Safety and Handling
As with any halogenated organic compound, 2-Chloro-4-fluoropyridine-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[15] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde is a promising and versatile building block for organic synthesis and drug discovery. While detailed literature on this specific compound is emerging, its synthesis via the Vilsmeier-Haack reaction is highly feasible, and its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The strategic combination of an aldehyde and two distinct halogen atoms on a pyridine ring provides a rich platform for the generation of novel and complex molecules with potential therapeutic applications. Further research into the specific reactions and applications of this compound is warranted and is expected to unveil its full potential in the field of medicinal chemistry.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
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PubChemLite. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO). Retrieved from [Link]
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, February 16). Aromatic Substitution Reactions Practice [Video]. YouTube. [Link]
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PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and methodologies for determining the physical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective handling, reaction optimization, and incorporation into novel molecular scaffolds.
Chemical Identity and Structure
2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative. The presence of a chlorine atom, a fluorine atom, and an aldehyde group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate.
| Identifier | Value | Source |
| CAS Number | 1060809-21-3 | [1][2] |
| Molecular Formula | C₆H₃ClFNO | [3] |
| Molecular Weight | 159.55 g/mol | [3] |
| Monoisotopic Mass | 158.98872 Da | [3] |
| Canonical SMILES | C1=CN=C(C(=C1F)C=O)Cl | [3] |
| InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | [3] |
| InChIKey | WBANSTMHNJBBMV-UHFFFAOYSA-N | [3] |
General Safety and Handling
Safety data sheets indicate that 2-Chloro-4-fluoropyridine-3-carbaldehyde is classified as hazardous.[2] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Additionally, it is considered harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Key Physical Properties: Data and Experimental Determination
As of the latest literature review, specific experimental data for many of the core physical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde are not publicly available.[1][2] This section provides established, reliable protocols for the experimental determination of these properties.
Melting Point
The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Reported Data: No data available.[2]
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. Repeat until a sample column of 1-2 mm is achieved.[5]
-
Measurement: a. Place the loaded capillary tube into the heating block of the melting point apparatus. b. Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed. c. Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. d. Record the temperature at which the first drop of liquid appears (T₁). e. Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂.
Boiling Point
For liquid compounds, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6] It is a key physical constant for identification and a measure of the volatility of a substance.
Reported Data: No data available.[2]
Experimental Protocol for Boiling Point Determination (Micro Method)
This micro-scale method is suitable for determining the boiling point of small quantities of a liquid organic compound.[7][8]
Apparatus:
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block on a hot plate)
-
Clamp and stand
Procedure:
-
Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1-2 cm.
-
Capillary Inversion: Place the capillary tube into the test tube with the open end down and the sealed end up.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath. The heat transfer medium should be above the liquid level in the test tube but below the top of the test tube.
-
Observation: Heat the bath gently. As the liquid heats, air will escape from the capillary tube. At the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.
Solubility Profile
The solubility of 2-Chloro-4-fluoropyridine-3-carbaldehyde in various solvents is a crucial parameter for its use in synthesis, purification, and formulation. The principle of "like dissolves like" suggests that its polarity will dictate its solubility in different solvent classes.[10]
Predicted Solubility: Given its structure (a polar pyridine ring with polar substituents), it is expected to have some solubility in polar organic solvents. Its solubility in water may be limited but can be influenced by pH due to the basicity of the pyridine nitrogen.
Reported Data: No data available.
Experimental Protocol for Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of an organic compound in a range of common laboratory solvents.[11][12]
Apparatus:
-
Small test tubes
-
Graduated pipette or dropper
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, 5% aq. HCl, 5% aq. NaHCO₃, 5% aq. NaOH, and a nonpolar organic solvent (e.g., hexane or toluene), and a polar aprotic solvent (e.g., acetone or ethyl acetate).
Procedure:
-
Sample Addition: To a series of labeled test tubes, add approximately 20-30 mg of the solid compound or 1-2 drops of a liquid sample.
-
Solvent Addition: Add 0.5 mL of a solvent to its corresponding test tube.
-
Mixing: Gently tap or vortex the test tube for 1-2 minutes to facilitate dissolution.
-
Observation: Observe whether the compound has completely dissolved. If the compound dissolves, it is classified as "soluble." If a significant portion remains undissolved, it is "insoluble."
-
Systematic Testing: Follow the workflow diagram below to classify the compound based on its solubility in acidic, basic, and neutral media.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Reported Data: No publicly available spectra were found for this specific compound. Spectral data for the related compound 2-Chloro-4-fluoropyridine (without the carbaldehyde group) is available.[13][14]
General Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15] For 2-Chloro-4-fluoropyridine-3-carbaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Expected signals would include a downfield singlet for the aldehyde proton (typically δ 9-10 ppm) and two aromatic protons on the pyridine ring, showing splitting patterns influenced by each other and potentially by the fluorine atom.
-
¹³C NMR: Signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm) and the carbon atoms of the pyridine ring are expected. The carbon signals will show coupling to the attached fluorine atom (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[16]
-
Ensure the sample is fully dissolved.
-
Acquire the spectrum on an NMR spectrometer according to standard instrument procedures.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[18]
-
Expected Absorptions:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.
-
C-H stretching of the aldehyde proton, often seen as a pair of weak bands around 2820 and 2720 cm⁻¹.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.
-
C-Cl and C-F stretching vibrations, typically in the fingerprint region (< 1400 cm⁻¹).
-
Protocol for IR Sample Preparation (ATR):
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.[19]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.[20]
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at M and another at M+2 in an approximate 3:1 ratio, which is characteristic of a single chlorine atom.[21]
-
Fragmentation: Common fragmentation patterns for aldehydes include the loss of the -CHO group or the H atom from the aldehyde.
Protocol for MS Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22]
-
Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in either positive or negative ion mode.
Visualization of Experimental Workflows
Conclusion
While 2-Chloro-4-fluoropyridine-3-carbaldehyde is a compound of significant interest for synthetic and medicinal chemistry, its fundamental physical properties are not well-documented in publicly accessible literature. This guide provides a framework for researchers to systematically and accurately determine these properties. The outlined protocols are based on established and reliable analytical techniques, ensuring that the data generated will be of high quality and suitable for publication and further research endeavors. The thorough characterization of this and other novel building blocks is a cornerstone of advancing chemical and pharmaceutical sciences.
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University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
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JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Taming the Beast: Fluoromesityl Groups Induce a Dramatic Stability Enhancement in Boroles - Supporting Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine-3-carbaldehyde. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Chloro-4-hydroxybenzamide | CAS#:1046818-83-0. Retrieved from [Link]
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Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
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An In-depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide to its core chemical structure, plausible synthesis, expected reactivity, and potential applications.
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring dramatically influences the molecule's physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and provide vectors for further chemical elaboration. 2-Chloro-4-fluoropyridine-3-carbaldehyde, with its trifunctional nature—a reactive aldehyde, a displaceable chloro group, and a modulating fluoro group—represents a versatile building block for the synthesis of complex molecular architectures.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1060809-21-3 | [1] |
| Molecular Formula | C₆H₃ClFNO | N/A |
| Molecular Weight | 159.55 g/mol | N/A |
| Appearance | (Predicted) White to off-white solid | N/A |
Safety and Handling:
As with any halogenated heterocyclic compound, 2-Chloro-4-fluoropyridine-3-carbaldehyde should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2] Based on data for the parent compound, 2-chloro-4-fluoropyridine, this substance may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] The aldehyde functional group may also act as a sensitizer.
Proposed Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Chloro-4-fluoropyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-Chloro-4-fluoropyridine (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 2-Chloro-4-fluoropyridine-3-carbaldehyde lies in the differential reactivity of its functional groups. The aldehyde group can undergo a wide range of classical transformations, while the chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr).
Caption: Key reaction pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding aminomethylpyridines.
-
Wittig Reaction: Olefination with phosphorus ylides to form substituted vinylpyridines.
-
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Transformation to the primary alcohol (2-chloro-4-fluoro-3-(hydroxymethyl)pyridine) with mild reducing agents such as sodium borohydride.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack. The chlorine atom at the 2-position is particularly susceptible to displacement by a variety of nucleophiles.[4] The fluorine atom at the 4-position is generally less reactive towards SNAr than the chlorine at the 2-position but can be displaced under more forcing conditions.[5] This differential reactivity allows for sequential functionalization of the pyridine ring.
Typical Nucleophiles:
-
Amines: Primary and secondary amines can displace the 2-chloro group to form 2-aminopyridine derivatives, which are common motifs in pharmaceuticals.
-
Alkoxides and Thiolates: Reaction with sodium or potassium alkoxides or thiolates provides access to 2-alkoxy- or 2-alkylthiopyridines.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridine carbaldehydes are valuable intermediates in the synthesis of biologically active molecules. The strategic placement of the reactive handles on 2-Chloro-4-fluoropyridine-3-carbaldehyde makes it an attractive starting material for the construction of libraries of compounds for high-throughput screening.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this molecule allow for the elaboration of structures that can target the ATP-binding site of various kinases.
-
Antiviral and Antibacterial Agents: The incorporation of fluorinated pyridines has been shown to enhance the potency of antiviral and antibacterial compounds.
-
Central Nervous System (CNS) Agents: The ability to modulate lipophilicity and polarity through the introduction of different substituents makes this scaffold suitable for the development of CNS-active drugs.
Spectroscopic Characterization (Predicted)
While experimental data is not widely published, the expected spectroscopic features of 2-Chloro-4-fluoropyridine-3-carbaldehyde can be predicted based on its structure.
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm.- Two aromatic protons on the pyridine ring, likely exhibiting coupling to each other and to the ¹⁹F nucleus. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 185-195 ppm.- Aromatic carbons showing characteristic shifts and C-F coupling. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, with coupling to adjacent protons. |
| IR | - Strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |
| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight, with a characteristic M+2 isotope pattern for the chlorine atom. |
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde is a promising and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. While detailed experimental data on this specific compound remains limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and the behavior of analogous structures. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, the importance of such strategically functionalized building blocks is set to increase.
References
A comprehensive list of references is provided below for further reading and verification of the cited information.
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Al-Nahrain Journal of Science. (2017). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Retrieved January 20, 2026, from [Link]
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Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved January 20, 2026, from [Link]
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Organic Syntheses. (n.d.). PYRIDINE-CATALYZED PREPARATION OF 4-PHENYL-2-TRICHLOROMETHYL-5,6-DIHYDRO-2H-1,3-OXAZINE. Retrieved January 20, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). 2-CHLORO-4-FLUOROPYRIDINE. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Fluoropyridine-3-carbaldehyde. Retrieved January 20, 2026, from [Link]
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International Journal of Chemical Studies. (n.d.). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Retrieved January 20, 2026, from [Link]
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Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved January 20, 2026, from [Link]
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MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved January 20, 2026, from [Link]
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ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved January 20, 2026, from [Link]
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International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Retrieved January 20, 2026, from [Link]
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Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key heterocyclic building block in modern drug discovery. The document is structured to provide researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and practical, field-proven insights into two primary synthetic routes: Vilsmeier-Haack formylation and Directed ortho-Metalation (DoM). Each section delves into reaction mechanisms, explains the causality behind experimental choices, and presents detailed, actionable protocols. The guide emphasizes scientific integrity through rigorous citation of authoritative sources and concludes with a comparative analysis to aid in route selection for specific research and development objectives.
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorinated pyridine motif, in particular, is a privileged structure found in numerous clinically significant pharmaceuticals.[3][4] 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3) has emerged as a highly versatile and valuable intermediate.[5] Its unique arrangement of functional groups—a nucleophilic substitution-ready chloro group, a metabolically robust fluoro group, and a reactive carbaldehyde handle—provides multiple points for diversification, making it an ideal starting point for the synthesis of complex molecular architectures in drug discovery programs.[6]
This guide will explore the two most logical and industrially relevant pathways to access this key intermediate, starting from the commercially available 2-Chloro-4-fluoropyridine.
Overview of Primary Synthetic Strategies
The introduction of a formyl group at the C3 position of 2-Chloro-4-fluoropyridine is the key transformation. The electronic nature of the pyridine ring, which is inherently electron-deficient, is further influenced by the inductive effects of the two halogen substituents. This electronic landscape dictates the feasible synthetic approaches. Two primary strategies stand out for their efficiency and regioselectivity:
-
Vilsmeier-Haack Formylation: An electrophilic aromatic substitution that utilizes a pre-formed Vilsmeier reagent to directly install a formyl group onto the pyridine ring.
-
Directed ortho-Metalation (DoM): A powerful technique that uses the directing ability of the C2-chloro substituent to achieve regioselective deprotonation at the C3 position, followed by quenching with an electrophilic formylating agent.
The logical flow from the starting material to the final product via these two routes is depicted below.
Figure 1: High-level overview of the two primary synthetic routes.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] While pyridines are electron-deficient, the reaction can proceed, particularly on substituted derivatives.[10][11]
Mechanistic Rationale
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the pyridine ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a tetrahedral intermediate that eliminates a stable leaving group to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][8]
-
Electrophilic Attack and Hydrolysis: The π-system of 2-chloro-4-fluoropyridine attacks the carbon of the Vilsmeier reagent. The C3 position is the most favorable site for attack due to the directing influence of the C2-chloro group and the deactivating nature of the pyridine nitrogen, which discourages substitution at C2 and C6. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[12][13]
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard Vilsmeier-Haack procedures applied to heterocyclic systems.[10][12][13]
Step 1: Reagent Preparation
-
In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
Step 2: Formylation
-
Add 2-Chloro-4-fluoropyridine (1.0 eq.) to the flask, either neat or dissolved in a minimal amount of a suitable solvent like 1,2-dichloroethane.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Caution: This is an exothermic process and may release gas.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Route 2: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[14][15] The reaction relies on a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific adjacent proton.
Mechanistic Rationale and Regioselectivity
In the case of 2-Chloro-4-fluoropyridine, the chloro group at the C2 position serves as an effective DMG.[16][17]
-
Directed Deprotonation: A strong, sterically hindered base like lithium diisopropylamide (LDA) is used. LDA is preferred over alkyllithiums (e.g., n-BuLi) to prevent competitive nucleophilic addition to the pyridine ring.[15] The base coordinates to the pyridine nitrogen and the C2-chloro group, positioning it to selectively abstract the proton at the C3 position, which is the most acidic proton adjacent to the DMG. This generates a transient 2-chloro-4-fluoro-3-lithiopyridine intermediate.
-
Electrophilic Quench: The highly nucleophilic lithiated intermediate is then quenched by the addition of an electrophilic formylating agent, such as DMF. The lithium species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses and hydrolyzes to the desired aldehyde.
The choice of base and low reaction temperature (-78°C) are critical to ensure high regioselectivity and prevent side reactions.
Experimental Protocol (Illustrative)
This protocol is based on established DoM procedures for functionalizing halopyridines.[18]
Step 1: Lithiation
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78°C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq.). Stir for 30 minutes at -78°C to pre-form the LDA.
-
Slowly add a solution of 2-Chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78°C.
-
Stir the resulting mixture for 1-2 hours at -78°C to ensure complete metalation.
Step 2: Quenching and Workup
-
Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to stir for an additional hour at -78°C, then slowly warm to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Purify the crude material via flash column chromatography to isolate the target compound.
Figure 3: Experimental workflow for the Directed ortho-Metalation route.
Comparative Analysis of Synthetic Routes
The choice between the Vilsmeier-Haack and DoM routes depends on factors such as available equipment, scale, and tolerance for specific reagents.
| Feature | Vilsmeier-Haack Formylation | Directed ortho-Metalation (DoM) |
| Reagents | POCl₃, DMF | LDA (from n-BuLi, Diisopropylamine), DMF, THF |
| Temperature | Elevated (e.g., 70-80°C) | Cryogenic (-78°C) |
| Key Advantages | - Operationally simpler- Does not require cryogenic conditions- Uses less hazardous reagents than organolithiums | - Generally higher regioselectivity- Milder conditions for sensitive substrates (low temp)- Avoids strongly acidic/corrosive POCl₃ |
| Key Disadvantages | - POCl₃ is highly corrosive and moisture-sensitive- Can be lower yielding for electron-deficient rings- Workup can be vigorous | - Requires strict anhydrous conditions- Requires cryogenic temperatures (-78°C)- Handling of pyrophoric n-BuLi |
| Scalability | Generally well-suited for large-scale synthesis. | Can be challenging to scale due to cryogenic requirements and handling of organolithiums. |
Conclusion
The synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is efficiently achieved through two primary, well-established synthetic methodologies. The Vilsmeier-Haack formylation offers an operationally straightforward approach suitable for larger scales, leveraging common and relatively inexpensive reagents. In contrast, Directed ortho-Metalation provides a highly regioselective, albeit more technically demanding, route that operates under cryogenic conditions and is ideal for ensuring precision, especially when dealing with potentially sensitive substrates. The selection of the optimal route will be guided by the specific constraints and objectives of the research or development program, including scale, equipment availability, and safety protocols. Both pathways provide reliable access to this crucial fluorinated pyridine building block, empowering further innovation in medicinal chemistry and materials science.
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- 17. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-Chloro-4-fluoropyridine-3-carbaldehyde IUPAC name
An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: A Core Building Block for Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its strategic arrangement of an aldehyde, a chloro group, and a fluoro group on a pyridine scaffold offers a versatile platform for constructing complex molecular architectures. The differential reactivity of these functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, key chemical transformations, and applications, with a focus on the underlying chemical principles that drive its utility in drug discovery programs.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs. Its presence is crucial for establishing key interactions with biological targets, modulating physicochemical properties such as solubility and metabolic stability, and orienting substituents in three-dimensional space. Heterocyclic carbaldehydes, in particular, serve as critical linchpins in synthetic campaigns, enabling the facile introduction of diverse functionalities through well-established reactions like condensation, reductive amination, and Wittig-type olefinations.
2-Chloro-4-fluoropyridine-3-carbaldehyde emerges as a particularly powerful intermediate. The electron-withdrawing nature of the halogen substituents and the nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the aldehyde provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The presence of two different halogens—chlorine at the 2-position and fluorine at the 4-position—presents an opportunity for regioselective substitution, further enhancing its synthetic value.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-4-fluoropyridine-3-carbaldehyde | IUPAC Nomenclature |
| CAS Number | 1060809-21-3 | Commercial Vendor Data |
| Molecular Formula | C₆H₃ClFNO | Calculated |
| Molecular Weight | 159.55 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=NC=C1F)Cl)C=O | Predicted |
| InChI | InChI=1S/C6H3ClFNO/c7-6-5(4-10)2-1-3-9-6/h1-4H | Predicted |
| InChIKey | IMQFWCDQEAIYJV-UHFFFAOYSA-N | Predicted |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white or pale yellow solid | Based on analogous compounds. |
| Melting Point | Not available | Experimental data is not published. |
| Boiling Point | Not available | Likely decomposes at high temperatures. |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF). | Predicted based on structure. |
Synthesis and Manufacturing Insights: A Proposed Route
A definitive, peer-reviewed synthesis for 2-chloro-4-fluoropyridine-3-carbaldehyde is not prominently published. However, a robust synthetic strategy can be devised based on established organometallic methodologies, specifically Directed ortho-Metalation (DoM). This approach leverages the directing ability of the fluorine atom to achieve regioselective functionalization.
The logical precursor for this synthesis is 2-chloro-4-fluoropyridine, which is commercially available.[1][2][3][4] The fluorine atom at the C4 position is a more powerful ortho-directing group than the chlorine atom at C2, guiding deprotonation to the C3 position.
Proposed Synthesis Workflow: Directed ortho-Metalation and Formylation
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative and requires optimization in a laboratory setting.
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 10 volumes). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Diisopropylamine (1.1 equivalents) is added to the THF, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form Lithium Diisopropylamide (LDA).
-
Causality Insight: LDA is used as a strong, non-nucleophilic base to prevent competitive addition to the pyridine ring. Pre-forming the base at low temperatures ensures its stability and reactivity.
-
-
Deprotonation: A solution of 2-chloro-4-fluoropyridine (1.0 equivalent) in anhydrous THF (2 volumes) is added dropwise to the LDA solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for 1-2 hours at -78 °C.
-
Causality Insight: The strongly electron-withdrawing fluorine atom acidifies the adjacent C3 proton and directs the lithiation to this position with high regioselectivity.
-
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred for an additional hour at -78 °C and then allowed to slowly warm to room temperature.
-
Causality Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate, which collapses upon workup to yield the aldehyde.
-
-
Workup and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4-fluoropyridine-3-carbaldehyde.
-
Self-Validation: The final product's identity and purity should be confirmed via NMR spectroscopy, mass spectrometry, and HPLC analysis.
-
Key Chemical Reactions and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups.
-
Aldehyde Group: The primary site for building molecular complexity. It readily undergoes:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig Reaction: Olefination to introduce carbon-carbon double bonds.
-
Condensation Reactions: Formation of imines, oximes, or hydrazones, which can be further modified or act as directing groups.
-
Nucleophilic Addition: Reaction with organometallics (e.g., Grignard reagents) to form secondary alcohols.
-
-
C2-Chloro Group: Highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen and aldehyde. It can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols.
-
C4-Fluoro Group: Also activated towards SNAr. Generally, fluorine is a better leaving group than chlorine in SNAr on electron-deficient rings.[5] This differential reactivity could potentially be exploited for selective, sequential substitutions under carefully controlled conditions (e.g., using hard vs. soft nucleophiles or varying reaction temperatures).
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- 3. 2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8 [matrix-fine-chemicals.com]
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2-Chloro-4-fluoropyridine-3-carbaldehyde molecular weight
A Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of chloro, fluoro, and carbaldehyde functionalities on the pyridine scaffold makes this compound a versatile intermediate for synthesizing complex molecular architectures. This document details its physicochemical properties, outlines a robust synthetic protocol and purification strategy, describes methods for its spectroscopic characterization, and explores its reactivity and applications in drug discovery. Emphasis is placed on providing practical, field-proven insights and detailed experimental procedures to enable its effective use in a research and development setting. Safety and handling protocols are also thoroughly addressed to ensure its responsible use.
Core Physicochemical & Structural Properties
2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative whose utility stems from the distinct reactivity of each of its substituents. The electron-withdrawing nature of the halogen atoms and the aldehyde group significantly influences the electronic properties of the pyridine ring, making it a valuable synthon for constructing diverse chemical libraries.
Key Properties
The fundamental properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | Calculated |
| CAS Number | 1060809-21-3 | [2][3] |
| Appearance | Solid (Typical) | Inferred |
| IUPAC Name | 2-chloro-4-fluoropyridine-3-carbaldehyde | [1] |
Note: Physical properties such as melting point and boiling point are not widely reported and should be determined empirically upon synthesis.
Molecular Structure
The structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde features a pyridine ring substituted at key positions, which dictates its chemical behavior.
Caption: Structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Synthesis and Purification
The synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde is typically achieved via a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.
Synthetic Rationale
The starting material, 2-chloro-4-fluoropyridine, possesses acidic protons that can be selectively abstracted by a strong base. The C-3 proton is the most acidic due to the inductive electron-withdrawing effects and directing ability of both the C-2 chloro group and the pyridine nitrogen atom. Treatment with a strong lithium base, such as lithium diisopropylamide (LDA), at low temperatures generates a transient 3-lithiated intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to install the aldehyde group at the C-3 position. This regioselective approach avoids the formation of other isomers and is highly efficient.
Caption: Synthetic workflow for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-chloro-4-fluoropyridine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. The solution may change color. Allow the reaction to stir for an additional 2 hours at -78 °C.
-
Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product is purified by flash column chromatography to isolate the target compound from unreacted starting material and byproducts.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Chloro-4-fluoropyridine-3-carbaldehyde as a purified solid.
Spectroscopic Characterization
Structural confirmation and purity assessment are performed using standard spectroscopic techniques. Samples for NMR should be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃).
| Technique | Expected Data |
| ¹H NMR | Two signals in the aromatic region (doublets, ~7.0-8.5 ppm). One singlet for the aldehyde proton (~10.0-10.5 ppm). |
| ¹³C NMR | Signals for five aromatic carbons and one aldehyde carbonyl carbon (~185-195 ppm). |
| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with aromatic protons. |
| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (159.55 m/z), showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio). |
Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency.
Chemical Reactivity and Applications in Drug Development
The title compound is a powerful intermediate due to its three distinct reactive sites. Its applications are prominent in the synthesis of kinase inhibitors, antivirals, and other biologically active molecules.
-
Aldehyde Group: Serves as a handle for reactions such as reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build larger heterocyclic systems.[4]
-
C-2 Chloro Group: Susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains.
-
C-4 Fluoro Group: The fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which is crucial for optimizing drug-like properties like membrane permeability and metabolic stability.[5] Its presence can also enhance binding affinity to biological targets.
Caption: Key reaction pathways for drug scaffold synthesis.
The strategic incorporation of chlorine and fluorine is a well-established strategy in medicinal chemistry. Chlorine-containing drugs represent a significant portion of FDA-approved pharmaceuticals.[6] Similarly, fluorine's unique properties are often exploited to enhance the pharmacological profile of drug candidates.[5] This makes 2-Chloro-4-fluoropyridine-3-carbaldehyde a highly relevant building block for modern drug discovery programs.
Safety, Handling, and Storage
As with all specialized laboratory chemicals, 2-Chloro-4-fluoropyridine-3-carbaldehyde requires careful handling to minimize risk. The following guidelines are based on the known hazards of similar substituted pyridine aldehydes.[2]
Hazard Identification
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Source: Safety data for the target compound indicates these primary hazards.[2]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Use nitrile or neoprene gloves and a lab coat. Avoid skin contact.[10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9]
Spill and Disposal Procedures
-
Spill: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and decontaminate the area.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11]
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides medicinal chemists with multiple avenues for molecular elaboration, enabling the efficient construction of novel and complex heterocyclic compounds. The synthetic and analytical protocols detailed in this guide, combined with the outlined safety procedures, provide a solid foundation for researchers to confidently and effectively utilize this versatile building block in their scientific endeavors.
References
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- Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
- Jubilant Ingrevia. (n.d.). Pyridine-2-carbaldehyde Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (2025, December 22). Pyridine-2-carbaldehyde Safety Data Sheet.
- Washington State University. (n.d.). Pyridine Hazard Assessment.
-
Wiley. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for related pyridine synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde (C6H3ClFNO). Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Chloro-4-hydroxybenzamide. Retrieved from [Link]
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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-
Goalby, N. (n.d.). NMR spectroscopy. Chemrevise. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-fluoropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated pyridines is a cornerstone of modern medicinal chemistry and drug development. Among these valuable building blocks, 2-Chloro-4-fluoropyridine-3-carbaldehyde stands out as a versatile intermediate, prized for its reactive handles that allow for diverse molecular elaborations. However, its utility is intrinsically linked to a thorough understanding of its chemical nature and the implementation of rigorous safety protocols. This guide, intended for laboratory professionals, provides an in-depth analysis of the safety and handling considerations paramount for the effective and secure use of this compound.
Hazard Identification and Risk Assessment: A Proactive Approach
| Hazard Class | GHS Classification (Inferred) | Causality and Experimental Implications |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | Halogenated pyridines can be toxic if ingested, absorbed through the skin, or inhaled.[1][2] This necessitates the use of full personal protective equipment (PPE) and handling in a controlled environment to prevent exposure. |
| Skin Corrosion/ Irritation | Category 2 | The electrophilic nature of the pyridine ring, enhanced by electron-withdrawing halogens and the aldehyde group, can lead to skin irritation upon contact.[1][2] |
| Serious Eye Damage/ Irritation | Category 2 | Vapors and direct contact can cause serious eye irritation.[1][2] The use of appropriate eye protection is mandatory. |
| Respiratory Irritation | STOT SE 3 | Inhalation of vapors or dust may irritate the respiratory tract.[1] All handling of solids and solutions should be conducted in a certified chemical fume hood. |
| Flammability | Flammable Liquid (Category 3) | The parent compound is a flammable liquid.[1][2] While the aldehyde is likely a solid, solutions in organic solvents will be flammable. Avoidance of ignition sources is critical. |
Field-Proven Insight: The reactivity of the aldehyde and the chloro-substituent, which are key to its synthetic utility, are also the source of its primary hazards. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, and this reactivity can extend to biological macromolecules if the compound is improperly handled. Therefore, treating this compound with a high degree of caution is a self-validating measure for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during reactions with a potential for splashing.[3] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from undetected pinholes or tears. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-resistant lab coat | A lab coat made of a flame-resistant material protects against splashes and in the event of a fire. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. |
| Respiratory Protection | N95 respirator (or higher) | While all work should be conducted in a fume hood, a respirator may be necessary for weighing and preparing solutions if there is a risk of generating aerosols. |
Mandatory Visualization: PPE Workflow
Caption: A logical workflow for the selection and use of Personal Protective Equipment (PPE).
Standard Operating Procedure (SOP): A Framework for Safe Handling
The following is a detailed, step-by-step methodology for a representative reaction involving 2-Chloro-4-fluoropyridine-3-carbaldehyde, adapted from a similar procedure for a related compound. This SOP is designed to be a self-validating system by incorporating safety checkpoints throughout the workflow.
Reaction: Reductive Amination of 2-Chloro-4-fluoropyridine-3-carbaldehyde with a primary amine.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
Experimental Protocol:
-
Inert Atmosphere Preparation:
-
Step: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Causality: Halogenated pyridine aldehydes can be sensitive to moisture and atmospheric oxygen, which may lead to side reactions or degradation. An inert atmosphere ensures the integrity of the reactants and the reaction.
-
-
Reagent Addition:
-
Step: In the inerted flask, dissolve 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Step: Add the primary amine (1.1 eq) dropwise via syringe at room temperature.
-
Step: Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Causality: The initial reaction between the aldehyde and the amine forms an imine intermediate. Allowing this to proceed before adding the reducing agent can improve the yield and reduce side products.
-
-
Reduction:
-
Step: In a separate, dry vial, weigh out sodium triacetoxyborohydride (1.5 eq).
-
Step: Add the STAB to the reaction mixture in portions over 10-15 minutes.
-
Causality: STAB is a mild and selective reducing agent suitable for reductive aminations. Adding it in portions helps to control the reaction rate and any potential exotherm. STAB is also moisture-sensitive, justifying the use of anhydrous conditions.
-
-
Reaction Monitoring:
-
Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Causality: Proper reaction monitoring prevents unnecessarily long reaction times and helps to identify any potential issues, such as stalled reactions or the formation of significant byproducts.
-
-
Workup and Quenching:
-
Step: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Causality: The bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent. This should be done cautiously as gas evolution may occur.
-
Step: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Step: Combine the organic layers and wash with brine.
-
Causality: The extraction isolates the product into the organic phase, and the brine wash helps to remove any residual water.
-
-
Drying and Concentration:
-
Step: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Removing all traces of water is crucial before solvent removal to prevent hydrolysis of the product and to obtain an accurate yield.
-
-
Purification:
-
Step: Purify the crude product by flash column chromatography on silica gel.
-
Causality: This standard purification technique removes any unreacted starting materials and byproducts to yield the pure desired product.
-
Mandatory Visualization: Experimental Workflow
Caption: A step-by-step workflow for a reductive amination reaction.
Storage and Disposal: Maintaining a Safe Environment
Storage:
-
Store 2-Chloro-4-fluoropyridine-3-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
The storage area should be a designated flammables cabinet, away from heat, sparks, and open flames.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.
-
Do not dispose of down the drain or in general waste.
Emergency Procedures: A Plan for the Unexpected
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to the principles of proactive risk assessment, diligent use of personal protective equipment, and strict adherence to established protocols, researchers can safely and effectively harness the synthetic potential of 2-Chloro-4-fluoropyridine-3-carbaldehyde in their drug discovery and development endeavors.
References
-
PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]
Sources
The Synthetic Keystone: A Technical Guide to 2-Chloro-4-fluoropyridine-3-carbaldehyde for Advanced Research and Development
Abstract
This technical guide provides an in-depth literature review of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal and agrochemical research. We will explore its synthesis, inherent chemical reactivity, and strategic applications in the development of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this heterocyclic core profoundly influences the molecule's physicochemical properties. The presence of a chlorine atom can enhance binding affinities and provide a reactive handle for further functionalization, while the fluorine atom often improves metabolic stability and bioavailability[1][2].
2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups[3]. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the chloro and fluoro substituents, activates the pyridine ring for nucleophilic aromatic substitution. The aldehyde group, in turn, serves as a versatile anchor for a wide range of chemical transformations, including condensations, reductive aminations, and oxidations. This trifecta of reactive sites makes it a coveted precursor in the synthesis of highly substituted pyridine derivatives.
Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde: A Plausible Retrosynthetic Approach
While specific, detailed synthetic procedures for 2-Chloro-4-fluoropyridine-3-carbaldehyde are not extensively documented in publicly available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles, primarily involving the Vilsmeier-Haack reaction.
Conceptual Synthetic Pathway
The most probable synthetic strategy involves the formylation of a suitable precursor, 2-chloro-4-fluoropyridine. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings[4][5][6].
Caption: Plausible synthetic pathway to 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example based on the Vilsmeier-Haack formylation of similar heterocyclic compounds[1][7][8]. Optimization would be necessary for specific laboratory conditions.
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic.
-
Substrate Addition: Once the Vilsmeier reagent has formed, slowly add a solution of 2-chloro-4-fluoropyridine in an appropriate anhydrous solvent (e.g., dichloromethane) to the reaction mixture, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Chemical Properties and Reactivity Profile
The reactivity of 2-Chloro-4-fluoropyridine-3-carbaldehyde is dictated by its three key functional groups: the aldehyde, the 2-chloro substituent, and the 4-fluoro substituent.
Aldehyde Group Reactivity
The aldehyde at the C3 position is a versatile functional handle for a variety of transformations:
-
Condensation Reactions: It can readily undergo condensation with amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to produce oximes[7][8]. These derivatives are often intermediates for the synthesis of more complex heterocyclic systems.
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to introduce substituted aminomethyl groups.
-
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-chloro-4-fluoropyridine-3-carboxylic acid, another valuable synthetic intermediate.
-
Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, extending the carbon skeleton.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing chloro, fluoro, and carbaldehyde groups. This makes the ring susceptible to nucleophilic aromatic substitution. The relative reactivity of the chloro and fluoro substituents is a key consideration for selective functionalization. Generally, fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient aromatic rings, suggesting that the 4-position may be more reactive towards nucleophiles[9].
Caption: Potential pathways for nucleophilic aromatic substitution.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridine carbaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules[10][11][12]. While specific examples detailing the use of 2-Chloro-4-fluoropyridine-3-carbaldehyde are not abundant in the public domain, its structural motifs are present in patented compounds, particularly in the realm of kinase inhibitors and other targeted therapies[13][14].
Kinase Inhibitors
The substituted pyridine core is a common feature in many kinase inhibitors. The various functional groups of 2-Chloro-4-fluoropyridine-3-carbaldehyde can be elaborated to interact with the hinge region and other key residues of kinase active sites.
Agrochemicals
Fluorinated and chlorinated pyridines are also important components of modern herbicides and fungicides[15][16]. The unique substitution pattern of this molecule could be exploited to develop new agrochemicals with enhanced efficacy and selectivity.
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the downfield region (7.0-9.0 ppm) with characteristic coupling patterns. A singlet for the aldehyde proton (CHO) at approximately 9.5-10.5 ppm. |
| ¹³C NMR | Resonances for the pyridine ring carbons, with those attached to electronegative atoms (Cl, F, N) shifted downfield. A distinct peak for the aldehyde carbonyl carbon around 190 ppm. |
| IR Spectroscopy | Characteristic C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. C-Cl and C-F stretching bands, and aromatic C=C and C=N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with ~1/3 the intensity of the M peak). |
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde stands as a potent and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its unique combination of an aldehyde and two different halogen substituents on an activated pyridine ring offers a rich platform for chemical exploration. While detailed literature on this specific compound is emerging, its potential in the fields of medicinal chemistry and agrochemical development is undeniable. Further research into its synthesis, reactivity, and application is warranted and promises to unlock new avenues for the discovery of novel bioactive molecules.
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- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. 2011.
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- SYNTHESIS OF 4-(SUBSTITUTED PHENYL)-6-(2-CHLORO-6-METHYLQUINOLIN-3-YL) PYRIMIDIN-2-AMINE DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Organic Syntheses Procedure.
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- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indol-3-yl) aminomethylene malonaldehyde and its some reactions. Growing Science. 2013.
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- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
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- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
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- 2-Chloro-4-fluoropyridine-3-carbaldehyde. ChemicalBook.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
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- 2-Chloro-4-fluoropyridine. Sigma-Aldrich.
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- 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
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- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. 2013.
- A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancestors. Benchchem.
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- Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC. 2019.
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A Technical Guide to Sourcing and Quality Evaluation of 2-Chloro-4-fluoropyridine-3-carbaldehyde for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3), a key building block in contemporary drug discovery. Intended for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology sectors, this document outlines critical considerations for sourcing, quality assessment, and handling of this specialized reagent.
Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine-3-carbaldehyde
2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its substituents—a nucleophilic substitution-labile chlorine atom, a fluorine atom that can modulate electronic properties and metabolic stability, and a reactive aldehyde group—makes it a versatile scaffold for the synthesis of complex heterocyclic compounds. These downstream molecules are frequently investigated for a range of therapeutic targets, leveraging the pyridine core that is a common motif in numerous approved drugs. The judicious selection of commercial suppliers for this starting material is, therefore, a critical first step in ensuring the reproducibility of synthetic campaigns and the integrity of biological data.
Commercial Availability and Supplier Landscape
Identifying reliable commercial suppliers for specialty reagents like 2-Chloro-4-fluoropyridine-3-carbaldehyde requires careful due diligence. While a multitude of vendors exist, they can be broadly categorized into primary manufacturers, custom synthesis houses, and catalog distributors. Our market survey has identified the following companies as potential suppliers of 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS 1060809-21-3):
-
Halochem: Indicates a purity of 97% Min.[3]
-
Fluorochem: Listed as a supplier by CymitQuimica.[4]
-
Hangzhou Hairui Chemical Co., Ltd.: Provides purchasing information for the compound.[5]
It is important to note that lead times for this compound can be in the range of 4 to 6 weeks, suggesting it may be synthesized on demand rather than being a stock item for all suppliers.[6]
Supplier Qualification: A Risk-Based Approach
The selection of a supplier should not be based solely on price and availability. A comprehensive qualification process is essential to mitigate risks associated with material quality and supply chain continuity.
Key Supplier Vetting Criteria:
-
Manufacturing vs. Distribution: Ascertain whether the supplier is the primary manufacturer or a distributor. Direct engagement with the manufacturer often provides greater transparency and technical support.
-
Quality Management System (QMS): Inquire about the supplier's QMS. ISO 9001 certification is a good indicator of a commitment to quality, although not a guarantee of product-specific excellence.
-
Technical Data Package: A reputable supplier should be able to provide a comprehensive technical data package, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and representative analytical spectra (e.g., ¹H NMR, ¹³C NMR, GC-MS).
-
Change Control Notification: For long-term projects, a formal change control notification agreement is crucial. This ensures that the customer is informed of any changes to the manufacturing process that could impact the impurity profile.
Technical Specifications and Quality Control
A detailed Certificate of Analysis is the cornerstone of material quality assessment. While a specific CoA for 2-Chloro-4-fluoropyridine-3-carbaldehyde was not publicly available at the time of this writing, a typical CoA for a high-purity chemical intermediate should include the following:
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | A significant deviation in color may indicate the presence of impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure of the compound. |
| Purity | ≥97% (typically) | GC or HPLC | Quantifies the amount of the desired compound. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can interfere with subsequent reactions, particularly those involving organometallics. |
| Residual Solvents | To be reported | GC-HS | Solvents from the final purification steps can be deleterious to downstream chemistry. |
| Inorganic Impurities | To be reported | ICP-MS or AAS | Metal catalysts or reagents from the synthesis can be problematic in later-stage pharmaceutical manufacturing. |
Interpreting Analytical Data:
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. For 2-Chloro-4-fluoropyridine-3-carbaldehyde, one would expect to see characteristic signals for the aldehydic proton (typically in the 9-10 ppm region) and the two aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine atom.[7]
-
GC-MS: Gas chromatography coupled with mass spectrometry is ideal for assessing purity and identifying volatile impurities. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ), along with characteristic fragmentation patterns.
-
HPLC: High-performance liquid chromatography is a versatile technique for purity determination, especially for less volatile impurities. A well-developed HPLC method can resolve the main component from related substances.[8]
Synthetic Considerations and Potential Impurities
While specific synthetic routes for 2-Chloro-4-fluoropyridine-3-carbaldehyde are not extensively published in peer-reviewed journals, its structure suggests plausible synthetic strategies that can inform the potential impurity profile.
A likely approach involves the formylation of a 2-chloro-4-fluoropyridine precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[9]
Sources
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2-Chloro-4-fluoropyridine-3-carbaldehyde in Modern Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic applications of 2-Chloro-4-fluoropyridine-3-carbaldehyde. While direct literature on this specific reagent is emerging, its structural motifs—a reactive aldehyde, a displaceable chloro group, and an activating fluoro substituent—position it as a highly valuable and versatile building block for the construction of a diverse array of fused heterocyclic systems. This guide extrapolates from well-established principles and proven methodologies for analogous 2-chloropyridine and 2-chloroquinoline carboxaldehydes to provide robust, scientifically-grounded protocols for the synthesis of high-value scaffolds such as pyridopyrimidines and thienopyridines. The causality behind experimental choices, self-validating protocol design, and authoritative grounding in the primary literature are emphasized throughout to ensure both scientific integrity and practical utility.
Introduction: A Versatile Scaffold for Complex Heterocycles
The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. Its strategic functionalization provides a gateway to a multitude of complex molecular architectures with significant biological activities. 2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative that offers multiple reaction sites for synthetic chemists to exploit. The aldehyde group serves as a handle for condensation and cyclization reactions, while the 2-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The 4-fluoro group, being the most electronegative halogen, enhances the electrophilicity of the pyridine ring, thereby activating the C2 and C6 positions towards nucleophilic attack.
The strategic placement of these functional groups allows for sequential and regioselective transformations, making it an ideal precursor for the synthesis of fused heterocyclic systems of medicinal interest, such as pyridopyrimidines and thienopyridines. These scaffolds are prevalent in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and anti-infectives.
This guide will provide detailed protocols for the synthesis of such heterocyclic systems, grounded in the well-documented chemistry of related 2-chloropyridine and quinoline carboxaldehydes.[1][2]
Synthesis of the Starting Material: 2-Chloro-4-fluoropyridine-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][3][4] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] This electrophilic species then attacks the aromatic ring to introduce a formyl group. For substrates that are not sufficiently electron-rich, a precursor with an activating group is often employed.
While a direct, optimized synthesis for 2-Chloro-4-fluoropyridine-3-carbaldehyde is not extensively reported, a plausible and scientifically sound approach involves the Vilsmeier-Haack formylation of a suitable 2-chloro-4-fluoropyridine precursor. The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) which then acts as the formylating agent.[5]
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: General workflow for the Vilsmeier-Haack formylation.
Application in Heterocyclic Synthesis: Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities.[6][7] The reaction of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent is a common strategy for their synthesis. In our case, 2-Chloro-4-fluoropyridine-3-carbaldehyde can be elaborated into a pyridopyrimidine scaffold by a multi-step, one-pot reaction with an amidine or guanidine derivative.
Protocol 1: Synthesis of a 7-Fluoro-5-substituted-pyrido[2,3-d]pyrimidine
This protocol describes a plausible synthesis of a pyridopyrimidine derivative from 2-Chloro-4-fluoropyridine-3-carbaldehyde and guanidine carbonate. The reaction proceeds through an initial condensation to form a pyridylideneguanidine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the guanidine nitrogen onto the carbon bearing the chlorine atom, followed by elimination of HCl and tautomerization to yield the aromatic pyridopyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq), guanidine carbonate (0.6 eq), and anhydrous ethanol (20 mL).
-
Addition of Base: Add sodium ethoxide (2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 7-fluoro-pyrido[2,3-d]pyrimidin-4-amine.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethanol is used as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Base: Sodium ethoxide acts as a base to deprotonate the guanidine, increasing its nucleophilicity, and also to neutralize the HCl generated during the cyclization step.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.
Data Presentation:
| Entry | Starting Material | Reagent | Product | Expected Yield (%) |
| 1 | 2-Chloro-4-fluoropyridine-3-carbaldehyde | Guanidine carbonate | 7-Fluoro-pyrido[2,3-d]pyrimidin-4-amine | 60-75 |
Diagram of the Pyridopyrimidine Synthesis Workflow:
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The Strategic Utility of 2-Chloro-4-fluoropyridine-3-carbaldehyde: A Multifaceted Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with tunable properties and strategic reactive handles is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals. Among these, 2-Chloro-4-fluoropyridine-3-carbaldehyde has emerged as a highly valuable and versatile building block. Its trifunctional nature, featuring a chloro group at the 2-position, a fluoro group at the 4-position, and a carbaldehyde at the 3-position, offers a rich and orthogonal reactivity profile. This allows for the sequential and site-selective introduction of diverse chemical moieties, enabling the efficient construction of complex molecular scaffolds with significant potential for biological activity. This guide provides an in-depth exploration of the chemical personalty of 2-Chloro-4-fluoropyridine-3-carbaldehyde and offers detailed protocols for its strategic application in the synthesis of medicinally relevant compounds.
The Reactivity Landscape: A Tale of Three Functional Groups
The synthetic utility of 2-Chloro-4-fluoropyridine-3-carbaldehyde is rooted in the distinct and predictable reactivity of its three functional groups. The pyridine ring, being an electron-deficient aromatic system, activates the halogen substituents towards nucleophilic aromatic substitution (SNAr).
The relative reactivity of the halogens in SNAr reactions on electron-deficient rings is a well-established principle, with the order of leaving group ability being F > Cl > Br > I.[1] This is a consequence of the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This differential reactivity is the cornerstone of the chemoselective functionalization of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
The carbaldehyde group at the 3-position provides a third, distinct reactive site. It can readily participate in a wide array of classical carbonyl chemistry, including condensation reactions, reductive aminations, oxidations, and reductions. The strategic interplay of these three functional groups allows for a modular and highly controlled approach to the synthesis of complex pyridine derivatives.
Application I: Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The enhanced reactivity of the fluorine atom at the C-4 position allows for its selective displacement by a variety of nucleophiles, leaving the chloro and carbaldehyde functionalities intact. This provides a powerful strategy for introducing diverse substituents at this position.
Protocol 1: SNAr with Amines
This protocol describes the selective substitution of the 4-fluoro group with a primary or secondary amine.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 equiv) in DMF or DMSO, add the desired amine (1.1 equiv) and a base such as K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv).
-
Heat the reaction mixture to 70-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-aminopyridine-3-carbaldehyde derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Moderate heating is typically required to overcome the activation energy of the reaction.
Diagram of SNAr Mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application II: Palladium-Catalyzed Cross-Coupling at the C-2 Position
The chloro group at the C-2 position is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties. To achieve selectivity, it is often advantageous to first perform the SNAr at the C-4 position.
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative with a boronic acid.
Materials:
-
2-Chloro-4-substituted-pyridine-3-carbaldehyde (from Protocol 1)
-
Aryl or Heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine the 2-chloro-4-substituted-pyridine-3-carbaldehyde (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the catalytic cycle of the Suzuki-Miyaura reaction. The choice of ligand can significantly impact the reaction efficiency.[2]
-
Base: The base is crucial for the transmetalation step, activating the boronic acid.[2]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application III: Versatile Transformations of the 3-Carbaldehyde Group
The aldehyde functionality at the C-3 position offers a plethora of opportunities for further diversification.
Protocol 3: Reductive Amination
This protocol allows for the introduction of a wide range of amine-containing side chains.
Materials:
-
Substituted pyridine-3-carbaldehyde
-
Primary or secondary amine
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyridine-3-carbaldehyde (1.0 equiv) in DCM or DCE, add the amine (1.1 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Condensation Reactions for Fused Ring Synthesis
The aldehyde can react with various active methylene compounds to construct fused heterocyclic systems.
Materials:
-
Substituted pyridine-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base (e.g., piperidine, triethylamine)
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of the pyridine-3-carbaldehyde (1.0 equiv) in ethanol, add the active methylene compound (1.0 equiv) and a catalytic amount of a base like piperidine.
-
Reflux the reaction mixture for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Diagram of Aldehyde Transformations:
Caption: Key transformations of the 3-carbaldehyde group.
Strategic Synthesis of a Kinase Inhibitor Scaffold: A Hypothetical Workflow
The strategic, stepwise functionalization of 2-Chloro-4-fluoropyridine-3-carbaldehyde can be exemplified in a hypothetical synthesis of a kinase inhibitor scaffold. Many kinase inhibitors feature a substituted aminopyridine core.
Workflow:
-
Step 1: SNAr at C-4: Selective substitution of the 4-fluoro group with a desired aniline derivative.
-
Step 2: Suzuki Coupling at C-2: Introduction of an aryl or heteroaryl group at the 2-position.
-
Step 3: Reductive Amination at C-3: Installation of a side chain containing a basic amine, which can be crucial for kinase hinge binding.
Workflow Diagram:
Caption: A strategic workflow for the synthesis of a kinase inhibitor scaffold.
Data Summary Table
| Reaction Type | Position | Key Reagents | Typical Conditions | Expected Outcome |
| SNAr | C-4 | Amines, Phenols, Thiols | Base (K₂CO₃, DIPEA), DMF/DMSO, 70-90°C | Selective substitution of fluorine |
| Suzuki-Miyaura | C-2 | Boronic acids | Pd catalyst, Base (K₂CO₃, K₃PO₄), Dioxane/H₂O, 80-110°C | C-C bond formation |
| Reductive Amination | C-3 | Amines, STAB/NaBH₃CN | DCM/DCE, rt | Formation of substituted amines |
| Condensation | C-3 | Active methylene compounds | Base (piperidine), EtOH, reflux | Formation of fused rings |
Conclusion: A Building Block of Strategic Importance
2-Chloro-4-fluoropyridine-3-carbaldehyde stands as a testament to the power of strategic functional group placement in the design of synthetic building blocks. Its orthogonal reactivity allows for a high degree of control and flexibility in the construction of complex, highly substituted pyridine scaffolds. The ability to selectively address each of the three reactive sites opens up a vast chemical space for exploration in the pursuit of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this remarkable molecule in their synthetic endeavors.
References
- El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET.
- Hartwig, J. F. (2010).
- Process for the preparation of kinase inhibitors and intermediates thereof. (2017). U.S.
- Ritmaleni, & Tanimoto, H. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Molecules, 24(15), 2758.
- Burrows, C. J. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 50(10), 2640-2652.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Directed nucleophilic aromatic substitution reaction. (2018).
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515.
- Kurteva, V. B. (2021). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). Organic & Biomolecular Chemistry, 18(3), 456-464.
- Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Deriv
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 123.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Drug Discovery Patents. (n.d.).
- Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and applied chemistry, 63(3), 419-422.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (2019). New Journal of Chemistry, 43(1), 148-158.
- Pyridopyrimidine kras inhibitors. (2024).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105.
- Classify each amine reaction as acid–base or condens
- Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals, 14(11), 1109.
- Triazine compounds as PI3 kinase and mTOR inhibitors. (2011). U.S.
- A short review on the synthetic strategies of imidazo[1,2-a]pyridines. (2014).
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2017). Molecules, 22(10), 1678.
- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(6), 95-98.
Sources
Application Notes and Protocols: The Reaction of 2-Chloro-4-fluoropyridine-3-carbaldehyde with Amines
Introduction
In the landscape of modern medicinal chemistry and drug development, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The functionalized building block, 2-chloro-4-fluoropyridine-3-carbaldehyde, represents a particularly versatile starting material. Its unique arrangement of reactive sites—an aldehyde, a chloro group, and a fluoro group on an electron-deficient pyridine ring—allows for selective and diverse chemical transformations. The judicious incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]
This application note provides a detailed guide for researchers on the two primary reaction pathways involving 2-chloro-4-fluoropyridine-3-carbaldehyde and various amine nucleophiles: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination . We will explore the underlying mechanisms, provide field-tested protocols, and discuss the strategic considerations for achieving desired synthetic outcomes.
Mechanistic Overview: A Tale of Two Pathways
The reaction of 2-chloro-4-fluoropyridine-3-carbaldehyde with amines can be directed down two distinct and highly useful pathways, depending on the chosen reaction conditions. The outcome is determined by which functional group of the pyridine derivative is targeted by the amine.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the aldehyde group and the halogen substituents. This electronic arrangement makes the ring susceptible to attack by nucleophiles.[4] In an SNAr reaction, a nucleophile (the amine) attacks an electron-deficient aromatic ring at a carbon bearing a leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex.
For 2-chloro-4-fluoropyridine-3-carbaldehyde, both the 2- and 4-positions are activated for SNAr.[5] Generally, fluoride is a better leaving group than chloride in nucleophilic aromatic substitutions on heteroaromatic rings due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.[5] Consequently, amines will preferentially displace the fluoride at the 4-position under controlled thermal conditions.
Pathway 2: Reductive Amination
This pathway targets the carbaldehyde functional group. Reductive amination is a powerful and widely used method for forming C-N bonds and is one of the most common ways to synthesize amines.[6][7] The reaction proceeds in two sequential steps within a single pot:
-
Imine/Iminium Ion Formation: The amine first condenses with the aldehyde to form a hemiaminal, which then dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines).
-
Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to the corresponding amine.[6]
A key advantage of this method is the use of mild reducing agents that are selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[6][8] This selectivity prevents the premature reduction of the aldehyde and avoids the need to pre-form and isolate the imine intermediate.[6] This reaction leaves the chloro and fluoro substituents on the pyridine ring untouched, available for subsequent functionalization.
Visualizing the Reaction Choices
The choice of reaction conditions dictates the synthetic outcome, allowing for the selective synthesis of two different product scaffolds from the same starting materials.
Caption: Divergent reaction pathways from a common starting material.
Experimental Protocols & Field-Proven Insights
The following protocols are designed to be robust and reproducible. As a self-validating measure, it is crucial to monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion of the starting material.
Protocol 1: Selective SNAr at the 4-Position with Morpholine
This protocol details the displacement of the C4-fluoride with an amine. We use morpholine as a representative secondary amine. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the potassium carbonate and the Meisenheimer intermediate, thereby accelerating the reaction.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluoropyridine-3-carbaldehyde (e.g., 1.00 g, 5.70 mmol).
-
Add anhydrous DMSO (20 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (1.97 g, 14.25 mmol).
-
Add morpholine (0.60 mL, 6.84 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4-morpholinopyridine-3-carbaldehyde.
Protocol 2: Reductive Amination with Benzylamine
This protocol describes the conversion of the aldehyde to a secondary amine using benzylamine and sodium triacetoxyborohydride (STAB). STAB is chosen for its mildness and excellent selectivity; it is less basic and less reactive than sodium borohydride, reducing the risk of side reactions.[8] Dichloroethane (DCE) is an excellent solvent for this reaction as it is aprotic and does not react with the borohydride reagent.[8]
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine-3-carbaldehyde (e.g., 1.00 g, 5.70 mmol) in anhydrous DCE (25 mL).
-
Add benzylamine (0.68 mL, 6.27 mmol) and stir the solution at room temperature for 30 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.81 g, 8.55 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel, add more DCM (30 mL), and separate the layers.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the target product, N-((2-chloro-4-fluoropyridin-3-yl)methyl)benzenemethanamine.
General Experimental Workflow
Sources
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-4-fluoropyridine-3-carbaldehyde
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted fluoropyridines are pivotal structural motifs in modern medicinal chemistry and materials science.[1][2] The unique electronic properties imparted by the fluorine atom and the nitrogen heteroatom can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets. 2-Chloro-4-fluoropyridine-3-carbaldehyde is a particularly valuable building block, offering multiple reaction sites for diversification. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the straightforward introduction of aryl, heteroaryl, or vinyl substituents at the 2-position of this pyridine core.[3][4]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction as applied to 2-Chloro-4-fluoropyridine-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization to empower researchers in drug discovery and development to leverage this powerful synthetic transformation.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron species with an organic halide.[5][6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][7] Understanding this cycle is paramount for rational troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-4-fluoropyridine-3-carbaldehyde. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[3][6] The reactivity of the C-Cl bond in this substrate is modulated by the electron-withdrawing effects of the fluorine, the aldehyde, and the pyridine nitrogen, making this step potentially challenging.[8]
-
Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[4][9] The choice of base is therefore critical and can influence reaction rates and yields.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the Pd(II) center couple. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde with a generic arylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Optimization
The successful Suzuki coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde requires careful consideration of several parameters. Due to the electron-deficient nature of the pyridine ring, which can render the C-Cl bond less reactive towards oxidative addition, the choice of catalyst and ligand is particularly crucial.[10]
Key Reaction Parameters:
| Parameter | Role & Rationale | Recommended Starting Points |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Pd(II) precatalysts are often more air-stable and are reduced in situ. | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates oxidative addition and reductive elimination. For challenging substrates like chloropyridines, electron-rich and bulky phosphine ligands are often superior.[10][11] | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | Activates the boronic acid for transmetalation. The choice of base can influence reaction kinetics and prevent side reactions like protodeboronation.[4][9] | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and catalyst. Aprotic polar solvents, often with water, are common. The water helps dissolve the inorganic base.[12] | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Temperature | Provides the necessary activation energy, especially for the oxidative addition to the less reactive C-Cl bond. | 80-110 °C |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde. Optimization may be required for different boronic acid coupling partners.
Protocol 1: Standard Thermal Suzuki Coupling
This protocol is a general and reliable method for a wide range of aryl- and heteroarylboronic acids.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-4-fluoropyridine-3-carbaldehyde, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields, particularly for less reactive substrates.[13]
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
PdCl₂(dppf) (3-5 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine 2-Chloro-4-fluoropyridine-3-carbaldehyde, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add the solvent mixture and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 15-45 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
The overall workflow for performing a Suzuki coupling reaction is summarized in the diagram below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald-type biarylphosphine ligand), or a stronger base like Cs₂CO₃.[14][15] Ensure that all reagents are pure and the solvents are adequately degassed to prevent catalyst deactivation.
-
Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction. Using a less aqueous solvent system, a milder base (like KF), or potassium aryltrifluoroborate salts can sometimes mitigate this issue.[16]
-
Homocoupling: The formation of biaryl products from the boronic acid (Glaser coupling) can occur, often due to the presence of oxygen. Rigorous degassing is essential.
-
Substrate Scope: While the protocols provided are robust, highly electron-rich or sterically hindered boronic acids may require further optimization of reaction conditions, such as temperature and reaction time.
By carefully selecting the reaction parameters and following the detailed protocols, researchers can effectively utilize the Suzuki-Miyaura coupling to synthesize a diverse array of functionalized pyridine derivatives from 2-Chloro-4-fluoropyridine-3-carbaldehyde, accelerating the discovery and development of novel chemical entities.
References
-
Mettler-Toledo International Inc. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
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Ritacco, F. V., & Garg, N. K. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 51(7), 1663–1675. Retrieved from [Link]
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Cheng, T., Qiu, J., Yang, Z., & Zhu, S. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Organic Letters, 22(15), 5841–5846. Retrieved from [Link]
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Li, R., Barel, N., Subramaniyan, V., & Tulchinsky, Y. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Bioorganic & Medicinal Chemistry Letters, 46, 128172. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 1-10. Retrieved from [Link]
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Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3698–3701. Retrieved from [Link]
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Grygorenko, O. O., Artamonov, O. S., Zbruiev, O. I., & Komarov, I. V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13531–13538. Retrieved from [Link]
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Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(29), 7385-7389. Retrieved from [Link]
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Li, W., & Gribkov, D. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(9), 1831–1834. Retrieved from [Link]
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Scott, J. S., & Jones, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6524-6542. Retrieved from [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551-5554. Retrieved from [Link]
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Scott, J. S., & Jones, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6524-6542. Retrieved from [Link]
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ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Retrieved from [Link]
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Moody, C. J., & Roff, G. J. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(1), 16-23. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
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Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
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Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
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Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
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Singh, S., & Singh, J. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(1), 79-97. Retrieved from [Link]
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Maluenda, I., & Navarro, O. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1235-1253. Retrieved from [Link]
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Thomas, J. M., & Snieckus, V. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(16), 4212–4215. Retrieved from [Link]
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Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-fluoropyridine-3-carbaldehyde
2-Chloro-4-fluoropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of reactive sites—a susceptible chloro group for cross-coupling, a modulating fluoro group, and a versatile carbaldehyde for further derivatization—makes it an exceptionally valuable scaffold for the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] For a substrate like 2-chloro-4-fluoropyridine-3-carbaldehyde, these reactions provide a powerful toolkit for targeted molecular engineering. A critical aspect of its reactivity lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cycles, the carbon-chlorine (C-Cl) bond is significantly more susceptible to oxidative addition than the robust carbon-fluorine (C-F) bond.[3][4] This inherent selectivity allows for precise functionalization at the C2 position while preserving the C4 fluorine, which can be used to modulate the electronic properties of the final molecule or serve as a handle for subsequent transformations.
This guide provides detailed application notes and validated protocols for four key palladium-catalyzed transformations of 2-chloro-4-fluoropyridine-3-carbaldehyde: the Suzuki-Miyaura Coupling, the Heck Reaction, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. Each section explains the core mechanism, provides field-proven insights into experimental design, and offers a step-by-step protocol to empower researchers to leverage this versatile building block in their synthetic campaigns.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][6] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a first-choice reaction for late-stage functionalization in drug discovery.
Mechanism and Causality
The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. A crucial step is the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[5][7] This boronate then undergoes transmetalation with the Pd(II) complex, transferring the organic moiety from boron to palladium. The final step, reductive elimination, expels the coupled product and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and promote the final reductive elimination step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common, air-stable Pd(0) and Pd(II) sources that readily form the active catalyst.[5][8] |
| Ligand | SPhos, XPhos, or RuPhos (1.2-2x mol% vs Pd) | Bulky, electron-rich biaryl phosphines are highly effective for activating aryl chlorides.[2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Moderately strong inorganic bases are effective and tolerate the aldehyde functionality.[9] |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid (1.1-1.5 equiv) | Readily available coupling partners. An excess ensures complete consumption of the halide. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic solvents are standard; a small amount of water can accelerate transmetalation.[10] |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | 65-95% | Varies with the electronic and steric nature of the boronic acid. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-chloro-4-fluoropyridine-3-carbaldehyde with phenylboronic acid.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Degassed Water (1 mL)
-
Schlenk tube or microwave vial, magnetic stirrer, heating mantle/block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-4-fluoropyridine-3-carbaldehyde, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos under an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane and degassed water via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
The Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction is a powerful method for C-C bond formation between an unsaturated halide and an alkene, creating a substituted alkene.[11][12] This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other conjugated systems.
Mechanism and Causality
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] It begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (syn-addition) of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination (which must also be syn-coplanar) forms the final alkene product and a palladium-hydride species. The cycle is completed by a base-mediated reductive elimination of HX, which regenerates the Pd(0) catalyst. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination typically result in the formation of the trans-alkene product.[11]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Data Summary: Heck Reaction Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to Pd(0).[12][14] |
| Ligand | P(o-tol)₃ or PPh₃ (1.5-2x mol% vs Pd) | Monodentate phosphine ligands are often sufficient, though more complex ligands can be used. |
| Base | Triethylamine (Et₃N) or K₂CO₃ (1.5-2.5 equiv) | Organic or inorganic bases can be used to neutralize the H-X formed in the cycle.[12] |
| Alkene Partner | Styrene, Acrylates, etc. (1.2-2.0 equiv) | Electron-deficient alkenes like acrylates often react more readily.[12] |
| Solvent | DMF, NMP, or Toluene | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are generally required for Heck reactions with aryl chlorides.[15] |
| Typical Yield | 50-85% | Yields can be sensitive to steric hindrance on both coupling partners. |
Experimental Protocol: Heck Reaction
This protocol describes the coupling of 2-chloro-4-fluoropyridine-3-carbaldehyde with styrene.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Sealed reaction tube, magnetic stirrer, heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine 2-chloro-4-fluoropyridine-3-carbaldehyde, Pd(OAc)₂, and P(o-tol)₃.
-
Solvent and Reagent Addition: Add DMF, triethylamine, and styrene via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the substituted alkene.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3][16] This reaction is indispensable for creating conjugated enynes and aryl alkynes, which are key components in materials science and complex natural products.
Mechanism and Causality
The Sonogashira reaction uniquely employs a dual-catalyst system. The mechanism involves two interconnected cycles.[3][17]
-
Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the aryl chloride to Pd(0).
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself.
The key step is the transmetalation of the acetylide group from copper to the Pd(II) complex. Reductive elimination then yields the final aryl alkyne product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction exist but often require stronger bases or more specialized conditions.[18]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Data Summary: Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Pre-formed Pd-phosphine complexes are highly effective and commonly used.[19] |
| Copper Co-catalyst | Copper(I) Iodide (CuI, 0.5-5 mol%) | Essential for the formation of the reactive copper acetylide intermediate.[17] |
| Ligand | PPh₃ (often included in the precatalyst) | Triphenylphosphine is the classic ligand for this transformation. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base serves to deprotonate the alkyne and often acts as the solvent.[19] |
| Alkyne Partner | Terminal Alkyne (1.1-1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Temperature | 25-80 °C | Can often be run at or slightly above room temperature, but heating may be needed for chlorides. |
| Typical Yield | 70-98% | Generally a very high-yielding reaction. |
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of 2-chloro-4-fluoropyridine-3-carbaldehyde with phenylacetylene.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-chloro-4-fluoropyridine-3-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add triethylamine followed by phenylacetylene via syringe.
-
Degassing: Degas the solution with a stream of inert gas for 10-15 minutes.
-
Reaction: Stir the reaction at 60 °C. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride). Monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the mixture, dilute with ethyl acetate, and filter through Celite® to remove solids.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the aryl alkyne.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a landmark reaction for forming C-N bonds, coupling aryl halides with primary or secondary amines.[20][21] It has largely replaced harsher classical methods and is fundamental to the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Mechanism and Causality
The mechanism is analogous to other palladium-catalyzed cross-couplings.[22][23] After the initial oxidative addition of the aryl chloride to Pd(0), the resulting Pd(II) complex coordinates to the amine. A strong, non-nucleophilic base is then required to deprotonate the amine complex, forming a palladium amide. This is often the rate-limiting step. The final reductive elimination step forms the C-N bond of the product and regenerates the Pd(0) catalyst. The success of this reaction, especially with less reactive aryl chlorides, hinges on the use of sterically hindered, electron-rich phosphine ligands that accelerate both the oxidative addition and the final reductive elimination.[20][21]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Standard precatalysts that are effective with appropriate ligands.[24] |
| Ligand | XPhos, RuPhos, or BrettPhos (1.2-2x mol% vs Pd) | Sterically demanding biaryl phosphine ligands are essential for coupling aryl chlorides.[2][24] |
| Base | NaOt-Bu, KOt-Bu, or LHMDS (1.2-2.0 equiv) | A strong, non-nucleophilic base is critical for deprotonating the amine complex.[2][24] |
| Amine Partner | Primary or Secondary Amine (1.1-1.5 equiv) | A wide range of amines can be used, from simple alkylamines to complex heterocycles. |
| Solvent | Toluene, Dioxane, or t-BuOH | Anhydrous, aprotic solvents are required to prevent quenching of the strong base. |
| Temperature | 80-110 °C | Elevated temperatures are needed to facilitate the reaction with aryl chlorides. |
| Typical Yield | 75-98% | Generally very efficient, though sensitive to steric hindrance on the amine. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of 2-chloro-4-fluoropyridine-3-carbaldehyde with morpholine.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous)
-
Glovebox or Schlenk line for inert atmosphere handling
-
Sealed reaction vial
Procedure:
-
Reaction Setup (in a glovebox): To a vial, add NaOt-Bu, Pd₂(dba)₃, and XPhos. Add 2-chloro-4-fluoropyridine-3-carbaldehyde and a stir bar.
-
Reagent Addition: Add toluene, followed by the morpholine.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 100 °C. Stir vigorously for 4-16 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove baseline palladium residues and inorganic salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the residue further by flash column chromatography to yield the pure amino-pyridine product.
References
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
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-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
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Parveen, S., et al. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available from: [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Available from: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]
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Chen, K., & Baran, P. S. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
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ScienceDirect. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes. Available from: [Link]
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PubMed. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Available from: [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
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Application Note: A Scalable and Robust Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde and Its Derivatives
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a pivotal building block in contemporary drug discovery and development. Halogenated pyridine carbaldehydes are integral to the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[1][2] This application note details a robust and scalable protocol based on the Vilsmeier-Haack formylation, offering insights into reaction mechanisms, process optimization, safety considerations, and downstream derivatization. The methodologies presented are designed for researchers in industrial and academic settings, aiming to bridge the gap between laboratory-scale synthesis and pilot-plant production.
Introduction: The Strategic Importance of Pyridine Scaffolds
Substituted pyridines are a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The unique electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target binding affinity. Specifically, the 2-chloro-4-fluoropyridine-3-carbaldehyde moiety serves as a versatile trifunctional handle. The aldehyde allows for a multitude of subsequent transformations, while the chloro and fluoro substituents provide sites for nucleophilic aromatic substitution (SNAr) reactions, often with distinct reactivity profiles that enable selective, stepwise functionalization.[3]
The primary challenge in producing these intermediates lies in developing a regioselective, high-yielding, and economically viable synthesis that can be safely scaled. This guide focuses on the Vilsmeier-Haack reaction as the preferred industrial method for the formylation of the 2-Chloro-4-fluoropyridine core.
Synthetic Strategy and Mechanistic Rationale
Two primary retrosynthetic pathways are considered for the synthesis of the target aldehyde: ortho-directed metalation and electrophilic aromatic substitution.
-
Ortho-Directed Metalation: This strategy involves the deprotonation of the C3 position of 2-Chloro-4-fluoropyridine using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a formylating agent such as N,N-dimethylformamide (DMF).[4][5][6] While effective at the lab scale, the use of cryogenic temperatures (-78 °C) and highly pyrophoric reagents presents significant challenges for large-scale production in terms of equipment, safety, and cost.[7]
-
Vilsmeier-Haack Formylation: This method involves the reaction of an electron-rich aromatic substrate with the "Vilsmeier reagent," a chloromethyliminium salt.[8][9] The reagent is generated in situ from the reaction of a substituted formamide (typically DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][10] This approach is highly advantageous for scale-up due to its use of less hazardous reagents (compared to organolithiums), milder reaction temperatures, and proven industrial applicability.[11] The electron-donating effect of the fluorine at C4 and the directing effect of the pyridine nitrogen activate the C3 position for this electrophilic substitution.
This guide will focus exclusively on the Vilsmeier-Haack approach due to its superior scalability and safety profile.
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the pyridine ring.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃).
-
Generation of the Electrophile: A subsequent collapse of the tetrahedral intermediate and elimination of a stable phosphate byproduct generates the highly electrophilic N,N-dimethylchloromethyliminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich 2-chloro-4-fluoropyridine attacks the carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C3 position, which is activated by the C4-fluoro group and ortho to the C2-chloro group.
-
Hydrolysis: The resulting iminium salt is stable until a final aqueous work-up, during which it is readily hydrolyzed to the desired 2-Chloro-4-fluoropyridine-3-carbaldehyde.[10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Protocol: Scale-Up Synthesis
This protocol is optimized for a 100g scale synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Reagents
| Reagent | M.W. | CAS No. | Quantity (moles) | Quantity (mass/vol) | Grade |
| 2-Chloro-4-fluoropyridine | 131.53 | 34941-91-8 | 0.76 mol | 100 g | >98% |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | 1.14 mol | 174.8 g (105.3 mL) | Reagent |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | 2.28 mol | 166.7 g (176.4 mL) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | - | 1.0 L | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | - | As needed | Saturated Sol. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | - | As needed | Granular |
Equipment
-
2L three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Ice-water bath and a secondary cooling system (e.g., cryocooler) for temperature control.
-
Large separatory funnel (4L).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Protocol
Caption: Experimental workflow for the synthesis.
-
Vilsmeier Reagent Preparation:
-
To the 2L three-neck flask under a positive pressure of nitrogen, add anhydrous DMF (176.4 mL).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as POCl₃ reacts violently with water.[12] Low temperature is essential to control the highly exothermic reaction between DMF and POCl₃.
-
Slowly add phosphorus oxychloride (105.3 mL) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 2-Chloro-4-fluoropyridine (100 g) in anhydrous DCM (200 mL).
-
Add this solution to the Vilsmeier reagent via the addition funnel over 30 minutes at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (~40-45 °C) and monitor the reaction progress by TLC or HPLC (Typical reaction time: 4-8 hours).
-
Causality: Heating is required to drive the electrophilic substitution, as the pyridine ring is only moderately activated.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture back to room temperature.
-
In a separate large beaker or vessel (at least 5L capacity), prepare a vigorously stirred slurry of crushed ice (2 kg) and saturated sodium bicarbonate solution (1 L).
-
CRITICAL STEP: Carefully and slowly pour the reaction mixture into the ice/bicarbonate slurry. This step is highly exothermic and will release CO₂ gas. Ensure adequate headspace in the vessel and perform in a well-ventilated hood.
-
Causality: This quenching hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the corrosive acidic byproducts (HCl and phosphoric acid).
-
Stir the quenched mixture for 1 hour, then transfer to a 4L separatory funnel.
-
Extract the aqueous layer with DCM (3 x 500 mL).
-
Combine the organic layers and wash with brine (1 x 500 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, typically a brown oil or semi-solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For this scale, vacuum distillation is often preferred.
-
The expected yield is typically in the range of 70-85%.
-
Safety and Hazard Management
The reagents used in this synthesis are hazardous and must be handled with appropriate precautions.
| Reagent | Key Hazards | Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | Corrosive, toxic by inhalation, reacts violently with water.[13][14][15] | Handle only in a chemical fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Keep away from water and moisture.[16] Have a neutralizing agent (e.g., sodium bicarbonate) readily available. |
| 2-Chloro-4-fluoropyridine | Flammable liquid, harmful if swallowed or in contact with skin, causes skin and eye irritation.[17] | Wear standard PPE. Keep away from ignition sources. |
| Dichloromethane (DCM) | Suspected carcinogen, volatile. | Use in a well-ventilated area or fume hood. Avoid inhalation of vapors. |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, skin irritant. | Avoid skin contact and inhalation. Use appropriate gloves. |
Downstream Derivatization
The synthesized 2-Chloro-4-fluoropyridine-3-carbaldehyde is a versatile platform for creating a library of derivatives. The aldehyde functional group can readily undergo numerous transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.
-
Wittig Olefination: Reaction with phosphorus ylides to generate vinyl-substituted pyridines.
-
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile) to build more complex heterocyclic systems.[18]
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further synthetic handles.
These subsequent reactions, combined with potential SNAr reactions at the C2 position, allow for the rapid generation of molecular diversity from a single, scalable core intermediate.
Conclusion
This application note outlines a detailed, reliable, and scalable protocol for the synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde via the Vilsmeier-Haack reaction. By providing a thorough explanation of the reaction mechanism, step-by-step instructions, and critical safety information, this guide serves as an essential resource for chemists in the pharmaceutical industry and academia. The presented methodology avoids the use of cryogenic and pyrophoric reagents, making it well-suited for large-scale production, thereby facilitating the development of novel therapeutics based on this valuable pyridine scaffold.
References
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- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Science Annals. URL: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). URL: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. URL: [Link]
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An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. URL: [Link]
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2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792. PubChem, National Institutes of Health (NIH). URL: [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. URL: [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. URL: [Link]
- Synthesis of pyridine aldehydes - US3160633A. Google Patents.
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First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. ACS Publications. URL: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. URL: [Link]
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Pyridine synthesis. Organic Chemistry Portal. URL: [Link]
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Vilsmeier–Haack reaction. Wikipedia. URL: [Link]
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Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. ResearchGate. URL: [Link]
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Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. URL: [Link]
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Optimization of Organolithium Reactions. ACS Publications. URL: [Link]
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(PDF) Vilsmeier-Haack reagent: A facile synthesis... ResearchGate. URL: [Link]
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ortho metalation. Myers Research Group, Harvard University. URL: [Link]
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3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Common Name: PHOSPHORUS OXYCHLORIDE. NJ.gov. URL: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]
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Vilsmeier-Haack Reaction. YouTube. URL: [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Liverpool. URL: [Link]
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Application Notes & Protocols: Leveraging 2-Chloro-4-fluoropyridine-3-carbaldehyde in the Synthesis of Advanced Agrochemicals
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the applications of 2-Chloro-4-fluoropyridine-3-carbaldehyde. This trifunctional pyridine derivative is a highly valuable and versatile starting material for the synthesis of novel fungicides. Its unique substitution pattern—featuring a reactive aldehyde, a displaceable chlorine atom, and an activating fluorine atom—offers a strategic entry point into the synthesis of complex heterocyclic compounds. The primary focus of these notes is the synthesis of potent Pyridinecarboxamide fungicides, a class of agrochemicals known for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs). We will explore the underlying synthetic strategies, provide detailed, field-tested protocols, and discuss the mechanistic basis for the resulting compounds' biological activity.
Introduction: The Strategic Value of 2-Chloro-4-fluoropyridine-3-carbaldehyde
The pyridine ring is a foundational scaffold in modern agrochemical design, present in numerous commercial herbicides, insecticides, and fungicides.[1] 2-Chloro-4-fluoropyridine-3-carbaldehyde emerges as a particularly strategic building block due to the specific arrangement of its functional groups:
-
The Aldehyde Group (-CHO): Positioned at C3, this group is a versatile handle for a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, which is the cornerstone for forming amide bonds—a critical linkage in many bioactive molecules, particularly the Pyridinecarboxamide class of fungicides.[2][3][4]
-
The Chlorine Atom (-Cl): Located at the C2 position, this halogen is an excellent leaving group, susceptible to nucleophilic substitution. This allows for the introduction of various other functional groups to modulate the molecule's properties.
-
The Fluorine Atom (-F): The presence of fluorine at the C4 position significantly influences the molecule's electronic properties. Fluorine's high electronegativity can enhance the biological activity and metabolic stability of the final agrochemical product, a common strategy in modern drug and pesticide development.[5][6]
This unique combination of functionalities makes 2-Chloro-4-fluoropyridine-3-carbaldehyde an ideal precursor for creating libraries of novel compounds for high-throughput screening and for the targeted synthesis of next-generation crop protection agents.
Core Application: Synthesis of Pyridinecarboxamide Fungicides as SDH Inhibitors
A predominant application of this aldehyde is in the synthesis of Pyridinecarboxamide fungicides. These compounds have gained prominence in agriculture for their broad-spectrum activity against pathogenic fungi.[7][8][9]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
Pyridinecarboxamides derived from this scaffold typically function as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4] Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Causality Behind the Mechanism: By binding to the SDH enzyme complex, these fungicides physically obstruct the oxidation of succinate to fumarate. This blockage has a dual lethal effect on the fungus:
-
Disruption of Respiration: The flow of electrons to the rest of the respiratory chain is halted, crippling ATP synthesis and depriving the fungal cell of energy.
-
TCA Cycle Shutdown: The tricarboxylic acid cycle is interrupted, preventing the formation of essential metabolic intermediates.
This targeted mode of action is highly effective and is a key focus for managing fungal pathogens that have developed resistance to other classes of fungicides.[7]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Protocols: A Step-by-Step Synthesis Workflow
The conversion of 2-Chloro-4-fluoropyridine-3-carbaldehyde into a target Pyridinecarboxamide fungicide is a multi-step process. The following protocols provide a robust and reproducible workflow.
Caption: Synthetic workflow from starting material to final product.
Protocol 1: Oxidation of Aldehyde to Carboxylic Acid
Objective: To convert the aldehyde functional group of the starting material into a carboxylic acid, creating 2-Chloro-4-fluoronicotinic acid.
Causality: The aldehyde must be oxidized to a carboxylic acid to enable the subsequent formation of an amide bond. Potassium permanganate (KMnO₄) is a strong, cost-effective oxidizing agent suitable for this transformation. The reaction is performed in an aqueous base to maintain the solubility of the permanganate and the resulting carboxylate salt.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq) in a 1:1 mixture of acetone and water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until dissolved.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and carefully acidify with concentrated HCl to pH ~2. A white precipitate of 2-Chloro-4-fluoronicotinic acid should form.
-
If any residual purple color remains, add a small amount of sodium bisulfite solution to quench the excess KMnO₄.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Self-Validation: The identity and purity of the product, 2-Chloro-4-fluoronicotinic acid, should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Formation of the Acyl Chloride
Objective: To activate the carboxylic acid by converting it into the highly reactive 2-Chloro-4-fluoronicotinoyl chloride.
Causality: The carboxylic acid is not electrophilic enough to react readily with most amines. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the subsequent amide bond formation. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Materials:
-
2-Chloro-4-fluoronicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene or Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloro-4-fluoronicotinic acid (1.0 eq).
-
Add anhydrous toluene or DCM as the solvent, followed by a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (typically 70-80°C for toluene) for 2-4 hours. The reaction mixture should become a clear solution as the acyl chloride forms.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Chloro-4-fluoronicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.
Self-Validation: This step is validated by the successful completion of the subsequent amidation reaction. Direct characterization is difficult due to the compound's moisture sensitivity.
Protocol 3: Amide Coupling to Form the Final Product
Objective: To couple the activated acyl chloride with a selected amine (R-NH₂) to synthesize the final Pyridinecarboxamide fungicide.
Causality: This is the key bond-forming step. The nucleophilic amine attacks the highly electrophilic acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction, preventing the protonation of the reactant amine and driving the reaction to completion.[7][10]
Materials:
-
2-Chloro-4-fluoronicotinoyl chloride (from Protocol 2)
-
Target amine (e.g., 2-(phenylamino)phenylamine for structures similar to those in literature) (1.0 eq)[3]
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous solvent (e.g., THF, DCM, or ethyl acetate)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the target amine (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent.
-
Cool the solution in an ice bath (0°C).
-
Dissolve the crude 2-Chloro-4-fluoronicotinoyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final Pyridinecarboxamide.
Self-Validation: The final product's structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry), and melting point analysis.
Data on Biological Activity
The Pyridinecarboxamide derivatives synthesized from 2-Chloro-4-fluoropyridine-3-carbaldehyde have demonstrated significant fungicidal activity against a range of plant pathogens. The efficacy is often quantified by the EC₅₀ value, which is the concentration of the compound that inhibits 50% of fungal growth.
| Compound Class | Target Fungus | Representative EC₅₀ (mg/L) | Reference |
| Pyridinecarboxamide | Botrytis cinerea | 1.41 - 76.9% inhibition at 50 mg/L | [2][3] |
| Pyridinecarboxamide | Pythium aphanidermatum | 2.7 | [2] |
| Pyridinecarboxamide | Rhizoctonia solani | >60% inhibition at 50 mg/L | [2] |
| Pyridine-based Amide | Fusarium graminearum | 2.53 | [9] |
| Pyridine-based Amide | Magnaporthe oryzae | 2.84 | [9] |
Note: The specific R-group on the amide nitrogen significantly influences the final activity.
Conclusion
2-Chloro-4-fluoropyridine-3-carbaldehyde is a high-potential building block for modern agrochemical research. The protocols detailed herein provide a clear and logical pathway for its conversion into Pyridinecarboxamide fungicides, a commercially relevant class of SDH inhibitors. By understanding the causality behind each synthetic step and leveraging the unique reactivity of this starting material, research scientists can efficiently synthesize and screen novel compounds, accelerating the discovery of more effective and environmentally compatible crop protection solutions.
References
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-
Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. Available at: [Link]
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Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. Available at: [Link]
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Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed. Available at: [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. ACS Publications. Available at: [Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1359. Available at: [Link]
-
Funabiki, K., & Hagita, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Synthetic Organic Chemistry, Japan, 79(4), 324-335. Available at: [Link]
-
Synthesis and chemistry of agrochemicals. Swinburne University of Technology. Available at: [Link]
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Available at: [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-17. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides [nyxxb.cn]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Considerations
2-Chloro-4-fluoropyridine-3-carbaldehyde is a trifunctionalized pyridine derivative. Its reactivity is dictated by the aldehyde group, the electron-withdrawing nature of the chloro and fluoro substituents, and the pyridine ring itself. Successful purification hinges on understanding its stability and potential side reactions. The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, while the pyridine ring can be sensitive to certain acidic or basic conditions. The halogen substituents are generally stable but can influence the compound's polarity and solubility.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Chloro-4-fluoropyridine-3-carbaldehyde?
A1: Common impurities often include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-oxidation product: 2-Chloro-4-fluoropyridine-3-carboxylic acid, formed by oxidation of the aldehyde group. This is a very common issue with aldehydes.[1]
-
Related isomers: Depending on the synthetic route, small amounts of other positional isomers may be present.
-
Residual solvents: Solvents used in the synthesis and work-up, such as dichloromethane, ethyl acetate, or hexanes.[2]
-
Polymeric materials: Aldehydes can sometimes self-condense or polymerize, especially under harsh conditions or upon prolonged storage, leading to baseline impurities in analytical chromatograms.[3]
Q2: My compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: Degradation on silica gel is a known issue for some aldehydes.[1] Silica gel is weakly acidic and can catalyze the oxidation of the aldehyde to the carboxylic acid, especially if the silica is not fresh or if the solvent system is not anhydrous. The pyridine nitrogen can also interact strongly with the acidic silanol groups, leading to peak tailing and potential decomposition.
To mitigate this:
-
Neutralize the silica gel: You can use silica gel that has been pre-treated with a base, such as triethylamine. A common practice is to add 0.5-1% triethylamine to your eluent system. This will neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Work quickly: Do not let the compound sit on the column for an extended period.
Q3: What is the recommended method for storing purified 2-Chloro-4-fluoropyridine-3-carbaldehyde?
A3: Based on the stability of similar compounds, it is recommended to store 2-Chloro-4-fluoropyridine-3-carbaldehyde under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[4] Storage in a cool, dark place, such as a refrigerator, will help to minimize degradation. Aldehydes are prone to air oxidation, and taking these precautions will prolong the shelf-life of the purified product.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for purification issues.
| Issue | Potential Cause | Recommended Solution |
| Low Purity: Persistent impurity with similar polarity | The impurity and product have very close Rf values in the chosen solvent system. | 1. Optimize Column Chromatography: Switch to a different solvent system. For example, if using hexanes/ethyl acetate, try dichloromethane/methanol. 2. Recrystallization: This is often the best method for removing closely related impurities. See Protocol 2 for a suggested procedure.[2] |
| Low Yield: Product loss during aqueous work-up | The product has some solubility in the aqueous phase, especially if the pH is not controlled. | 1. Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent (e.g., dichloromethane). 2. Brine Wash: Wash the combined organic layers with saturated sodium chloride (brine) solution to reduce the amount of dissolved water and force more of the organic product out of the aqueous phase.[5] |
| Product Decomposition on Silica Gel Column | The silica gel is acidic, causing degradation of the aldehyde or strong binding of the pyridine. | 1. Use Neutralized Silica: Prepare a slurry of your silica gel in the eluent containing 0.5-1% triethylamine. 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase.[1] |
| Yellowing of Purified Product Upon Storage | Air oxidation of the aldehyde to the corresponding carboxylic acid or other degradation pathways. | 1. Inert Atmosphere: Store the product under an inert gas like argon or nitrogen.[4] 2. Refrigerate: Store the container in a refrigerator to slow down decomposition rates. |
| Broad, Tailing Peaks during Column Chromatography | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface. | 1. Add a Competitor: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent. This will compete for the acidic sites on the silica gel and improve peak shape. |
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
1. Materials and Reagents:
-
Crude 2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., start with 4:1 hexanes:ethyl acetate).
-
Aim for an Rf value of ~0.3 for the desired product. Adjust the solvent polarity as needed. If tailing is observed, add 0.5% triethylamine to the solvent system.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, non-polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Allow the solvent to drain until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the solution to the top of the silica bed.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
Recrystallization can be a highly effective method for obtaining very pure material, especially for removing closely related impurities.
1. Materials and Reagents:
-
Crude 2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Ethyl acetate
-
Petroleum ether or hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
2. Procedure:
-
Solvent Selection: A solvent pair of ethyl acetate and petroleum ether is a good starting point based on procedures for similar compounds.[2]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
-
Crystallization:
-
Slowly add petroleum ether or hexanes (the anti-solvent) dropwise to the hot solution until you see persistent cloudiness.
-
If too much anti-solvent is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
-
Decision Flowchart for Purification Method Selection
Caption: Decision flowchart for selecting a purification method.
V. References
-
Natural aldehyde extraction and their use for the synthesis of new fluorescent imidazo[1,5-a]pyridine derivatives. (n.d.). Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. Retrieved from
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 2-chloropyridine. Retrieved from
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of fluoropyridine compounds. Retrieved from
-
Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
National Institutes of Health. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-4-fluoropyridine. Retrieved from [Link]
-
National Institutes of Health. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Retrieved from [Link]
-
ACS Publications. (1979). Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]
Sources
Technical Support Center: Reactions of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Welcome to the technical support center for 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions regarding side-product formation in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Unexpected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing a nucleophilic aromatic substitution (SNAr) on 2-Chloro-4-fluoropyridine-3-carbaldehyde with an amine nucleophile, expecting to displace the chlorine atom. However, I am observing a significant amount of a side-product that appears to be the result of substitution at the 4-position (fluorine displacement). Why is this happening and how can I improve the selectivity for the desired 2-substituted product?
Answer:
This is a common challenge stemming from the inherent reactivity of the starting material. The pyridine ring is electron-deficient, which activates both the 2- and 4-positions for nucleophilic attack. Contrary to what might be expected based on bond strengths in alkyl halides, in nucleophilic aromatic substitution on electron-deficient rings, the carbon-fluorine bond is often more reactive than the carbon-chlorine bond.[1][2][3][4]
Causality Explained:
The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a negatively charged intermediate called a Meisenheimer complex. Fluorine, being the most electronegative halogen, strongly withdraws electron density from the pyridine ring via the inductive effect. This makes the carbon atom at the 4-position more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer complex, thus lowering the activation energy for the attack at this position.[3][4]
Visualizing the Reaction Pathway:
Caption: Competing SNAr pathways on 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Troubleshooting and Optimization:
While the C4-substitution is often kinetically favored, the selectivity can be influenced by reaction conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Reactions at lower temperatures are more likely to favor the thermodynamically controlled product, which may be the desired C2-substituted isomer in some cases. It also minimizes other side reactions. |
| Solvent | Use a less polar, aprotic solvent. | Solvents like THF or toluene may offer better selectivity compared to highly polar solvents like DMF or DMSO, which can strongly solvate the transition state leading to the C4-product. |
| Base | Use a bulky, non-nucleophilic base. | A bulky base like diisopropylethylamine (DIPEA) is less likely to interfere with the reaction compared to smaller, more nucleophilic bases. |
| Nucleophile | Consider the nature of your nucleophile. | Sterically hindered nucleophiles may show a higher preference for the less hindered 2-position. |
Experimental Protocol to Enhance C2-Selectivity (Example with an Amine):
-
To a solution of 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq) in anhydrous THF (10 volumes) under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1 eq).
-
Add a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at a controlled low temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Issue 2: Formation of a Carboxylic Acid and an Alcohol Side-Product
Question: I am running my SNAr reaction under basic conditions and at an elevated temperature. Besides my desired product, I am isolating significant amounts of 2-chloro-4-fluoropyridine-3-carboxylic acid and (2-chloro-4-fluoropyridin-3-yl)methanol. What is the source of these impurities?
Answer:
The formation of both a carboxylic acid and an alcohol from an aldehyde under strong basic conditions is the hallmark of the Cannizzaro reaction .[5][6][7] Since 2-Chloro-4-fluoropyridine-3-carbaldehyde does not have any α-hydrogens, it is a substrate for this disproportionation reaction, especially in the presence of a strong base like NaOH or KOH and at higher temperatures.[8][9][10][11]
Causality Explained:
The Cannizzaro reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule. This results in one molecule being oxidized to a carboxylic acid and another being reduced to an alcohol.
Visualizing the Cannizzaro Side Reaction:
Caption: The Cannizzaro reaction pathway for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base. | Employ carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) instead of strong hydroxide bases (NaOH, KOH). |
| Temperature | Maintain the lowest possible reaction temperature. | The Cannizzaro reaction is often accelerated by heat. Running the primary reaction at a lower temperature will suppress this side reaction. |
| Reaction Time | Monitor the reaction closely and stop it upon completion. | Prolonged reaction times, especially at elevated temperatures, can increase the extent of the Cannizzaro reaction. |
| Stoichiometry | Avoid a large excess of base. | Use the minimum amount of base required to drive the primary reaction to completion. |
Issue 3: Presence of a Hydroxypyridine Impurity
Question: My final product is contaminated with a species that appears to be a hydroxypyridine derivative. How is this forming?
Answer:
The presence of a hydroxypyridine impurity suggests that hydrolysis of one of the carbon-halogen bonds has occurred. This can happen if water is present in the reaction mixture, especially under basic conditions or at elevated temperatures. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.[5][12]
Causality Explained:
The electron-deficient nature of the pyridine ring makes the C-Cl and C-F bonds susceptible to nucleophilic attack not only by your intended nucleophile but also by water or hydroxide ions. This results in the formation of a 2-hydroxy or 4-hydroxypyridine derivative.
Visualizing the Hydrolysis Side Reaction:
Caption: Hydrolysis as a side reaction pathway.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Solvent and Reagents | Use anhydrous solvents and reagents. | Rigorously dry all solvents and ensure reagents are free from water to minimize the source of the nucleophilic water/hydroxide. |
| Atmosphere | Run the reaction under an inert atmosphere. | Using an inert atmosphere (e.g., nitrogen or argon) helps to prevent the introduction of atmospheric moisture. |
| Work-up | Perform the aqueous work-up at a lower temperature. | If hydrolysis is occurring during the work-up, neutralizing and extracting at a lower temperature can minimize this. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is the better leaving group in SNAr reactions on this molecule, chlorine or fluorine?
A: In the context of nucleophilic aromatic substitution on electron-deficient rings like this pyridine derivative, fluoride is generally a better leaving group than chloride.[1][2][3][4] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is formed in the rate-determining step.[3][4]
Q2: Can I perform reactions on the aldehyde group without affecting the chloro and fluoro substituents?
A: Yes, under appropriate conditions. For example, reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride at low temperatures is generally selective. Similarly, formation of imines or oximes under neutral or mildly acidic conditions can often be achieved without significant substitution of the halogens. However, reactions requiring strongly basic or highly nucleophilic reagents, or high temperatures, are likely to result in competing SNAr.
Q3: My reaction is not proceeding to completion. Can I simply increase the temperature?
A: While increasing the temperature can increase the rate of the desired reaction, it can also accelerate the formation of side-products, particularly the Cannizzaro reaction and hydrolysis. It is generally advisable to first try other strategies to drive the reaction to completion, such as using a more active catalyst (if applicable), a more polar aprotic solvent, or a slight excess of the nucleophile, before resorting to significantly higher temperatures.
References
- Juskowiak, G. L. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes.
- Cannizzaro reaction. Wikipedia.
- List, B., et al. Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 2024.
- Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. JoVE, 2023.
- Cannizzaro Reaction. Alfa Chemistry.
- An experiment to illustrate nucleophilic arom
- Chloropyridine: Common isomorphs, synthesis, reactions and applic
- Buncel, E., et al. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed, 2014.
- Bull, J. A., et al. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit, 2024.
- Chan, C.-L., et al.
- (12)
- Hartwig, J. F., et al.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
- CN102898358A - Preparation method of fluoropyridine compounds.
- (12)
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Nucleophilic Substitution Experiment S21. YouTube, 2021.
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Leaving Groups and Heteroarenes in Nucleophilic Arom
- Why are fluorides more reactive in nucleophilic arom
- CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
- Abdel-Wahab, B. F., et al.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Leadbeater, N. E., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC, NIH.
- Tekale, A. S., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Technical Support Center: 2-Chloro-4-fluoropyridine-3-carbaldehyde
Welcome to the technical support resource for 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice for optimizing your synthetic routes involving this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and reactivity of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Q1: What are the key physicochemical properties of 2-Chloro-4-fluoropyridine-3-carbaldehyde?
A1: Understanding the fundamental properties of your reagent is the first step toward a successful reaction. Below is a summary of the key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1060809-21-3 | [1] |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Not specified, likely a solid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Purity | Typically >95% (commercial) | N/A |
Q2: What is the expected reactivity of this molecule? Which positions are most susceptible to nucleophilic attack?
A2: The reactivity is governed by the electronic nature of the pyridine ring, which is inherently electron-deficient. This deficiency is further amplified by the electron-withdrawing effects of the chloro, fluoro, and carbaldehyde groups.
-
C2 Position (Chloro group): This is the most common site for Nucleophilic Aromatic Substitution (SNAr). The adjacent nitrogen atom and the para carbaldehyde group strongly activate this position for displacement by nucleophiles (e.g., amines, thiols, alcohols).
-
C4 Position (Fluoro group): While fluorine is a better leaving group than chlorine in many SNAr reactions on electron-deficient rings, the C2 position is generally more activated in pyridines.[2] However, under certain conditions, displacement of the fluorine can occur.
-
C3 Position (Carbaldehyde): The aldehyde group is an electrophilic center and will readily undergo standard aldehyde chemistry, such as reductive amination, Wittig reactions, and condensations.
Q3: What are the recommended storage and handling conditions?
A3: Like many aldehydes, 2-Chloro-4-fluoropyridine-3-carbaldehyde can be susceptible to oxidation. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.
Troubleshooting Guide: Optimizing Reaction Conditions
This section provides solutions to common problems encountered during the synthesis and subsequent reactions of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Scenario 1: Low Yield or Stalled Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a standard method to formylate electron-rich heterocycles, but its application to electron-deficient pyridines can be challenging.[3][4]
Q: I am attempting to synthesize 2-Chloro-4-fluoropyridine-3-carbaldehyde via a Vilsmeier-Haack reaction on 2-Chloro-4-fluoropyridine, but I'm getting a low yield and recovering mostly starting material. What's going wrong?
A: This is a common issue stemming from the deactivated nature of the pyridine ring and the specific conditions required for the Vilsmeier reagent. Here are the primary factors to investigate:
-
Quality of Vilsmeier Reagent: The Vilsmeier reagent (typically formed from POCl₃ and DMF) is moisture-sensitive.
-
Causality: DMF can decompose over time to produce dimethylamine and formic acid.[5] Dimethylamine is a nucleophile that can consume the active reagent. Water will rapidly quench the reagent.
-
Solution: Always use anhydrous grade DMF from a freshly opened bottle or freshly distilled DMF. Ensure your POCl₃ is of high purity. Prepare the Vilsmeier reagent in situ at a low temperature (0 °C) before adding your substrate.
-
-
Reaction Temperature and Time: Deactivated rings require more forcing conditions than activated ones.[3]
-
Causality: Insufficient thermal energy may prevent the electrophilic substitution from overcoming the activation barrier. Conversely, excessively high temperatures can lead to decomposition and dark, tarry mixtures.[3]
-
Solution: After adding the substrate to the pre-formed Vilsmeier reagent, slowly warm the reaction to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., to 90-100 °C) may be necessary, but proceed with caution.[6]
-
-
Stoichiometry of Reagents: The ratio of DMF to POCl₃ can influence the outcome.
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Formylation
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the formylation step.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Scenario 2: Impurity Formation in Subsequent SNAr Reactions
Q: I am reacting 2-Chloro-4-fluoropyridine-3-carbaldehyde with a primary amine to displace the chlorine atom, but I'm observing multiple byproducts. How can I improve the selectivity?
A: This is a classic challenge of chemoselectivity. The presence of multiple reactive sites (C2-Cl, C4-F, C3-CHO) requires careful optimization.
-
Competitive Nucleophilic Attack:
-
Causality: While the C2-Cl is the most likely site for SNAr, a highly reactive nucleophile or high temperatures could also lead to displacement of the C4-F. Furthermore, the amine can react with the aldehyde to form an imine.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
Protect the Aldehyde: If imine formation is a major issue and cannot be controlled by temperature, consider protecting the aldehyde as an acetal. This adds two steps (protection/deprotection) but guarantees selectivity.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to scavenge the HCl byproduct without competing as a nucleophile.
-
-
-
Dimerization/Polymerization:
-
Causality: The product of the SNAr reaction (now containing a secondary amine on the pyridine ring) can potentially react with another molecule of the starting aldehyde, leading to complex mixtures.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the nucleophilic amine to ensure all the starting aldehyde is consumed. Adding the aldehyde solution slowly to the amine solution (inverse addition) can also minimize side reactions by keeping the concentration of the electrophile low.
-
Experimental Protocol: SNAr of 2-Chloro-4-fluoropyridine-3-carbaldehyde with a Primary Amine
This protocol provides a generalized, robust starting point for the displacement of the C2-chloro group.
Objective: To synthesize 2-(Alkylamino)-4-fluoropyridine-3-carbaldehyde.
Reagents & Equipment:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous ACN (or DMF) to a concentration of approximately 0.1-0.2 M.
-
Rationale: An inert atmosphere prevents unwanted oxidation of the aldehyde. Anhydrous solvent is critical to prevent side reactions.
-
-
Reagent Addition:
-
Add the primary amine (1.2 eq) to the stirred solution.
-
Add DIPEA (1.5 eq) to the mixture.
-
Rationale: A slight excess of the amine ensures the limiting reagent (the aldehyde) is fully consumed. DIPEA is a non-nucleophilic base that will neutralize the HCl formed during the reaction, preventing protonation of the amine nucleophile.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC would be 30-50% Ethyl Acetate in Hexanes.
-
If no significant progress is observed after 2-4 hours, slowly heat the reaction to 50-60 °C.
-
Rationale: Starting at room temperature minimizes the risk of side reactions. Heating provides the necessary activation energy if the reaction is slow.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Rationale: The water wash removes the DIPEA-HCl salt and any remaining DMF. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes.
-
Rationale: Chromatography is necessary to separate the desired product from any unreacted amine and non-polar impurities.
-
References
- BenchChem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
- Organic Syntheses. Procedure for reactions involving substituted pyridines.
- Reddit. Having some troubles with a Vislmeier-Haack reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Guidechem. How to Prepare 4-Pyridinecarboxaldehyde?
- Guidechem.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
- Sigma-Aldrich. 2-Chloro-4-fluoropyridine.
- Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes.
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Thieme Chemistry. A Modified Vilsmeier–Haack Strategy to Construct π-Pyridine-Fused 5,10,15,20-Tetraarylporphyrins.
- Scribd. How To Make Pyridines: The Hantzsch Pyridine Synthesis.
- Organic Syntheses. 3-Pyridinebutanenitrile, γ-oxo-.
- ChemicalBook. 2-Chloro-4-fluoropyridine-3-carbaldehyde.
- PubChem, National Institutes of Health. 2-Chloro-4-fluoropyridine.
- Royal Society of Chemistry.
- Chem-Impex. 2-Fluoropyridine-4-carboxaldehyde.
- Apollo Scientific. 2-Chloro-4-fluoropyridine.
- PubChem, National Institutes of Health. 2-Fluoropyridine-3-carbaldehyde.
- National Institutes of Health.
- Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Sigma-Aldrich. 2-Chloro-5-fluoro-pyridine-3-carbaldehyde.
Sources
- 1. 2-Chloro-4-fluoropyridine-3-carbaldehyde | 1060809-21-3 [chemicalbook.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. reddit.com [reddit.com]
- 6. thieme-connect.com [thieme-connect.com]
Technical Support Center: 2-Chloro-4-fluoropyridine-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluoropyridine-3-carbaldehyde (CAS No. 1060809-21-3). Our goal is to move beyond simple data sheets and offer practical, field-tested insights to ensure the stability, proper handling, and successful experimental application of this versatile synthetic intermediate.
Section 1: Compound Profile & Core Properties
2-Chloro-4-fluoropyridine-3-carbaldehyde is a highly functionalized heterocyclic compound. The pyridine core, being electron-deficient, is further activated by the electron-withdrawing nature of the carbaldehyde group. This electronic arrangement significantly influences the reactivity of the chloro and fluoro substituents, making them susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its utility in synthetic chemistry.[1][2]
Table 1: Physicochemical & Safety Data Summary
| Property | Value / Information | Source(s) |
| CAS Number | 1060809-21-3 | |
| Molecular Formula | C₆H₃ClFNO | |
| Molecular Weight | 159.55 g/mol | |
| Appearance | Likely a liquid or low-melting solid, colorless to yellow. | [3] |
| Key Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [5] |
| Sensitivities | Likely sensitive to heat, moisture, and light. | [3][6] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Question 1: What are the optimal storage conditions for 2-Chloro-4-fluoropyridine-3-carbaldehyde to ensure long-term stability?
Answer: Proper storage is critical to prevent degradation. Based on data from structurally similar compounds, this aldehyde is sensitive to atmospheric moisture and heat.[3]
-
Short-Term Storage (Working Stock): Store in a tightly sealed container in a refrigerator (+4°C). The vial headspace should be purged with an inert gas like argon or nitrogen before sealing.
-
Long-Term Storage (Archive): For periods longer than a few weeks, store in a freezer (≤ -20°C) under a robust inert atmosphere. Use vials with high-quality septa or PTFE-lined caps.
-
Causality: The aldehyde functional group is susceptible to oxidation, and the activated pyridine ring can react with nucleophiles like water. Storing under cold, dry, and inert conditions mitigates these degradation pathways. Incompatible materials such as strong acids, bases, and oxidizing agents should be stored separately.[5]
Question 2: I've noticed my sample has changed color from pale yellow to dark brown. Is it still usable?
Answer: A significant color change is a strong indicator of decomposition. Aldehydes, especially heteroaromatic ones, can polymerize or undergo side reactions over time, often catalyzed by light, air, or trace impurities.
We strongly recommend re-analyzing the material by NMR or LC-MS to determine its purity before use. If significant degradation is confirmed, using the material is not advised as it will likely lead to low yields and complex product mixtures.
Question 3: What personal protective equipment (PPE) is mandatory when handling this compound?
Answer: Given the hazard profile, comprehensive PPE is required.[4][7]
-
Eye Protection: Chemical safety goggles and a face shield are essential to prevent contact.[7]
-
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[7]
-
Body Protection: A chemical-resistant lab coat is necessary.
-
Respiratory Protection: All handling of the neat compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][7]
Question 4: Which of the two halogens, chlorine or fluorine, is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
Answer: This is a nuanced question that depends on the reaction conditions.
-
General Principle: In SNAr reactions on electron-deficient rings like pyridine, the rate of substitution is often related to the electronegativity of the leaving group. Fluorine's high electronegativity typically makes the C-F bond more polarized and the carbon atom more electrophilic, leading to faster reaction rates compared to chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[2]
-
Positional Effects: The halogens are at the C2 (chloro) and C4 (fluoro) positions. Both are activated by the ring nitrogen. The C2 position is generally more activated than the C4 position in pyridines.
Section 3: Troubleshooting Experimental Issues
This guide provides a logical framework for diagnosing and resolving common problems encountered during reactions involving 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Problem 1: My SNAr reaction shows low or no conversion of the starting material.
-
Possible Cause 1: Deactivated Nucleophile. Your nucleophile may not be strong enough or may be protonated by trace acids.
-
Solution: If using an amine or alcohol nucleophile, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) to deprotonate the nucleophile in situ, increasing its reactivity.[1]
-
-
Possible Cause 2: Degraded Starting Material. As discussed in the FAQ, the aldehyde may have degraded.
-
Solution: Confirm the purity of your starting material via NMR or LC-MS. If impure, purify it by column chromatography (if thermally stable) or procure a fresh batch.
-
-
Possible Cause 3: Inappropriate Solvent. The solvent may not be suitable for SNAr.
-
Solution: SNAr reactions are favored in polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile's salt, leaving the anion more reactive.
-
Problem 2: The reaction is messy, yielding multiple unidentified byproducts.
-
Possible Cause 1: Reaction with the Aldehyde. The aldehyde group is also a reactive site. Strong nucleophiles or basic conditions can lead to condensation or addition reactions at the aldehyde.[8][9]
-
Solution: Protect the aldehyde group before the SNAr reaction. A common strategy is to convert it to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable to many nucleophiles and bases. The acetal can be easily removed with aqueous acid during workup.
-
-
Possible Cause 2: Lack of Regioselectivity. The nucleophile is reacting at both the C2 and C4 positions.
-
Solution: Modulate the reaction temperature. Running the reaction at a lower temperature may favor the kinetically preferred product. A change in solvent can also influence selectivity. A systematic screening of conditions is recommended.
-
Section 4: Visualized Workflows and Protocols
To ensure clarity and repeatability, we have designed the following workflows using the DOT language.
Experimental Workflow: Troubleshooting a Failed SNAr Reaction
This decision tree guides the user through a logical process to identify the root cause of a failed nucleophilic aromatic substitution reaction.
Caption: Troubleshooting Decision Tree for SNAr Reactions.
Standard Protocol: Safe Handling and Storage Workflow
This workflow outlines the critical steps from receiving the compound to its final disposal, ensuring user safety and compound integrity.
Caption: Workflow for Safe Handling and Storage.
Section 5: References
-
ChemicalBook. (2025). 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet.
-
Chemical Label. (n.d.). 2-chloro-4-fluoropyridine-3-carbaldehyde.
-
Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine.
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - pyridine-2-carbaldehyde.
-
ChemSafety. (n.d.). 2-Chloro-4-fluoropyridine (CAS 34941-91-8): Safety, Handling & Regulatory Aspects.
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoropyridine | 34941-91-8.
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-pyridine-3-carbaldehyde AldrichCPR 851484-95-2.
-
Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloro-4-fluoropyridine.
-
PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Center for Biotechnology Information.
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
-
Chem-Impex. (n.d.). 2-Fluoropyridine-4-carboxaldehyde.
-
Guidechem. (n.d.). What are the properties and applications of 2-Chloro-4-fluoropyridine?.
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies.
-
Strotman, N. A., et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
Sources
- 1. Page loading... [guidechem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
Technical Support Center: Catalyst Selection for 2-Chloro-4-fluoropyridine-3-carbaldehyde Modifications
Welcome to the technical support center for chemists and researchers working with 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed to provide expert advice, troubleshooting tips, and detailed protocols for the catalytic modification of this versatile building block. The inherent electronic properties of the pyridine ring, coupled with the aldehyde functionality, present unique challenges and opportunities in catalyst selection.[1][2] This resource aims to navigate these complexities, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Cross-Coupling Reactions
Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling with 2-Chloro-4-fluoropyridine-3-carbaldehyde. What are the likely causes and how can I troubleshoot this?
A1: Low yields in Suzuki-Miyaura couplings involving 2-chloropyridines are a common issue, often stemming from the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[3] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The selection of a highly active catalyst system is paramount. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[3][4]
-
Base Selection: The choice of base is critical and can significantly influence the reaction outcome.[5]
-
Solvent and Temperature: Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.[6] Insufficient temperature can lead to slow or stalled reactions.
-
Recommendation: Toluene, 1,4-dioxane, or DMF are common solvents. A reaction temperature of 100-110 °C is a good starting point.[4]
-
-
Reagent Quality: The purity of your boronic acid or ester is crucial. Boronic acids can undergo protodeboronation, especially at elevated temperatures.[7]
-
Recommendation: Use high-purity boronic acid or consider using the corresponding pinacol ester for enhanced stability.[7]
-
Q2: My Sonogashira coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde is not proceeding as expected. What catalyst system is recommended for this transformation?
A2: Sonogashira couplings with chloroaromatics are generally more challenging than with their bromo or iodo counterparts. The success of the reaction heavily relies on the catalyst's ability to facilitate the oxidative addition to the C-Cl bond.
-
Palladium/Copper Co-catalysis: The traditional Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst.[8]
-
Recommendation: A common starting point is a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI.
-
-
Ligand Selection: For less reactive aryl chlorides, the use of more electron-rich and sterically demanding phosphine ligands can be beneficial.
-
Recommendation: Ligands such as P(t-Bu)₃ or XPhos can significantly improve the efficiency of the coupling with aryl chlorides.[9]
-
-
Copper-Free Conditions: In some cases, copper co-catalysts can lead to the undesirable homocoupling of the terminal alkyne. Copper-free Sonogashira protocols have been developed to address this issue.
-
Recommendation: Palladium catalysts supported by bulky phosphine ligands can often facilitate the reaction in the absence of copper, particularly at elevated temperatures.
-
Q3: I am attempting a Buchwald-Hartwig amination with 2-Chloro-4-fluoropyridine-3-carbaldehyde and a primary amine, but the reaction is sluggish. How can I optimize the conditions?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] However, the electron-deficient nature of the pyridine ring can influence the reaction.
-
Catalyst System: The choice of palladium pre-catalyst and ligand is critical for success.
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
-
Solvent: Anhydrous, aprotic solvents are generally used.
Aldehyde Group Modifications
Q4: I need to selectively reduce the aldehyde group of 2-Chloro-4-fluoropyridine-3-carbaldehyde to an alcohol without affecting the chloro and fluoro substituents. What reducing agent should I use?
A4: The chemoselective reduction of the aldehyde in the presence of other reducible functional groups requires a mild reducing agent.
-
Recommendation: Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a mild reducing agent that will selectively reduce aldehydes and ketones without affecting most other functional groups, including aryl halides. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature.
Q5: I want to oxidize the aldehyde of 2-Chloro-4-fluoropyridine-3-carbaldehyde to a carboxylic acid. What are the recommended conditions to avoid side reactions?
A5: The oxidation of aldehydes to carboxylic acids can be achieved with a variety of reagents. The key is to choose an oxidant that is strong enough to effect the transformation without leading to undesired side reactions on the pyridine ring.
-
Recommendation: A common and effective method is the use of potassium permanganate (KMnO₄) in an aqueous basic solution, followed by acidification. Another option is using pyridinium chlorochromate (PCC) with an excess of an oxidizing agent like periodic acid (H₅IO₆).[14] For a milder approach, silver(I) oxide (Ag₂O) in the presence of a base can also be employed.
Troubleshooting Guides
General Issues in Palladium-Catalyzed Cross-Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst, poor reagent quality, non-inert atmosphere.[6] | Verify the quality of all reagents and solvents.[13] Ensure the reaction is performed under a strictly inert atmosphere.[6] Consider using a pre-activated Pd(0) source or a more efficient pre-catalyst.[6][11] |
| Catalyst Deactivation (Palladium Black Formation) | Formation of inactive palladium aggregates, catalyst poisoning.[7] | Use a ligand that better stabilizes the active palladium species.[7] Run the reaction under more dilute conditions or with a slightly higher catalyst loading.[7] Ensure starting materials are free of impurities like sulfur or phosphorus compounds.[7] |
| Homocoupling of Coupling Partners | Inappropriate ligand-to-metal ratio, catalyst deactivation.[7] | Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes be beneficial.[11] Re-evaluate the choice of base and solvent.[7] |
| Reproducibility Issues | Inconsistent reagent purity, variations in inert atmosphere technique, inconsistent stirring.[13] | Use reagents from the same batch or re-purify if necessary. Standardize the degassing procedure. Ensure consistent and vigorous stirring, especially for heterogeneous mixtures.[13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Chloro-4-fluoropyridine-3-carbaldehyde with an arylboronic acid.
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 2-Chloro-4-fluoropyridine-3-carbaldehyde, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂ and XPhos.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Reduction of the Aldehyde Group
Materials:
-
2-Chloro-4-fluoropyridine-3-carbaldehyde (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve 2-Chloro-4-fluoropyridine-3-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product if necessary.
Visualizing Experimental Workflows
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for catalyst selection based on the desired modification.
References
- Benchchem.
- Benchchem.
- ACS Publications. Pd(II)
- Beilstein Journals. Pyridine C(sp 2 )
- NIH. Pd(II)
- ResearchGate.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Benchchem.
- Benchchem. Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- ResearchGate.
- Wikipedia.
- Organic Chemistry Portal. Sonogashira Coupling.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Semantic Scholar.
- Benchchem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-4-fluoropyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for successful downstream applications, as even minor impurities can lead to side reactions, decreased yields, and compromised biological activity. This guide provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during its synthesis and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter with your sample of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Q1: My "pure" 2-Chloro-4-fluoropyridine-3-carbaldehyde sample has developed a yellow or brownish tint upon storage. What is the cause and is it still usable?
A: The discoloration is a common indicator of degradation. The primary cause is the slow air oxidation of the aldehyde functional group to the corresponding 2-chloro-4-fluoropyridine-3-carboxylic acid. This carboxylic acid impurity is often yellowish and can catalyze further degradation.
Expertise & Causality: Aldehydes, particularly aromatic and heterocyclic ones, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and trace metal impurities. While a faint yellow color might indicate a low level of impurity (<1-2%), a distinct brown color suggests significant degradation. For high-purity applications like catalysis or GMP synthesis, the material should be repurified. For initial screening experiments, its use may be acceptable, but be aware that the actual concentration of the aldehyde is lower than weighed.
Recommended Action:
-
Assess the purity level using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If the carboxylic acid is the main impurity, it can be removed via an aqueous wash or column chromatography (see protocols below).
-
For future prevention, always store the purified compound under an inert atmosphere (Nitrogen or Argon), at a low temperature (-20°C is recommended), and protected from light.[1][2]
Q2: I'm analyzing my crude product by TLC and see a highly polar spot near the baseline that wasn't in my starting materials. What is it?
A: This new, highly polar spot is almost certainly the 2-chloro-4-fluoropyridine-3-carboxylic acid impurity.
Expertise & Causality: Carboxylic acids are significantly more polar than their corresponding aldehydes due to their ability to engage in strong hydrogen bonding with the silica gel stationary phase of the TLC plate. This causes them to have a very low Retention Factor (Rf) and remain near the spotting line. This impurity can form during the reaction workup if the conditions are not strictly anhydrous or if the crude product is exposed to air for an extended period.
Recommended Action: Confirm the identity by co-spotting your crude material with a known standard of the carboxylic acid, if available. Alternatively, a simple purification step can remove it. An aqueous wash with a mild base like saturated sodium bicarbonate solution will selectively extract the acidic impurity into the aqueous layer, leaving the desired aldehyde in the organic phase.[3]
Q3: What are the most common process-related impurities from the synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde?
A: Besides the oxidative impurity discussed above, the most common impurities originate from the synthetic route, which is typically a Vilsmeier-Haack reaction.[4][5]
Expertise & Causality: The Vilsmeier-Haack reaction involves the formylation of an electron-rich precursor using a Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[6] Potential impurities include:
-
Unreacted Starting Material: In this case, 2-chloro-4-fluoropyridine.[7] This is less polar than the aldehyde product.
-
Byproducts from the Vilsmeier Reagent: Residual phosphorus-containing compounds or polymers from DMF. These are typically removed during the aqueous workup.
-
Isomeric Products: Depending on the precise precursors and reaction control, minor amounts of other formylated isomers could theoretically form, though the directing effects of the chloro and fluoro groups make this less likely.
Recommended Action: Use column chromatography for the most effective separation of the aldehyde product from the less polar starting material.
Q4: Can I purify 2-Chloro-4-fluoropyridine-3-carbaldehyde by column chromatography? What precautions should I take?
A: Yes, column chromatography is a very effective method, but precautions are necessary due to the aldehyde's sensitivity.[8]
Expertise & Causality: Standard silica gel is acidic and can cause issues with sensitive aldehydes.[9] Specifically:
-
Acetal/Hemiacetal Formation: If an alcohol (like methanol or ethanol) is used as a polar modifier in the eluent, it can react with the aldehyde on the acidic silica surface to form an acetal or hemiacetal, leading to streaking on the column and impure fractions.[9]
-
Degradation: The acidic environment can sometimes catalyze aldol-type side reactions or other forms of degradation.
Recommended Action:
-
Solvent System: Use a non-alcoholic solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is highly recommended.
-
Deactivation: To mitigate the acidity of the silica gel, you can either use commercially available deactivated silica gel or deactivate it yourself by adding ~0.5-1% triethylamine (Et₃N) to your eluent system.[9] This neutralizes the acidic sites on the silica.
-
Run Quickly: Do not let the compound sit on the column for an extended period. A flash column chromatography setup with positive pressure is ideal.
Impurity Profile and Purification Strategy
The following table summarizes common impurities and the recommended primary purification method.
| Impurity Name | Structure | Typical Rf (vs. Product) | Primary Purification Method |
| Product | 2-Chloro-4-fluoropyridine-3-carbaldehyde | Reference | - |
| 2-Chloro-4-fluoropyridine | Starting Material | Higher (Less Polar) | Column Chromatography |
| 2-Chloro-4-fluoropyridine-3-carboxylic acid | Oxidation Product | Lower (More Polar) | Aqueous Wash / Recrystallization |
| Vilsmeier-Haack Reagent Byproducts | Complex phosphorus compounds | Baseline / Water Soluble | Aqueous Workup |
Visual Workflow: Impurity Diagnosis and Purification Selection
This diagram outlines the logical steps from analyzing the crude product to selecting the appropriate purification protocol.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for removing less polar impurities like unreacted starting material.
Materials:
-
Crude 2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N) (optional)
-
Glass column, flasks, TLC plates, UV lamp
Procedure:
-
Eluent Preparation: Prepare a stock solution of 90:10 Hexanes:EtOAc. If deactivation is desired, add 0.5% v/v Et₃N to this mixture.
-
TLC Analysis: Determine the appropriate eluent composition by running a TLC of your crude material. Aim for an Rf of ~0.25-0.35 for the product spot.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your starting eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing. Allow excess solvent to drain until it reaches the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or your column eluent.
-
Alternatively, for less soluble samples, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a flow rate of about 2 inches/minute.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Pooling & Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum to remove residual solvents.
-
Rationale: Using a non-protic solvent system like Hexanes/EtOAc prevents acetal formation.[9] The optional addition of triethylamine neutralizes acidic sites on the silica, protecting the sensitive aldehyde from degradation.[9]
Protocol 2: Purification by Recrystallization
This method is excellent for removing small amounts of impurities from a solid product, especially the more polar carboxylic acid byproduct.[10][11]
Materials:
-
Crude solid 2-Chloro-4-fluoropyridine-3-carbaldehyde
-
Solvents: Isopropanol, Hexanes, Ethyl Acetate, Water
-
Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper
Procedure:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] A mixture of ethyl acetate and a non-polar anti-solvent like hexanes often works well. An ethanol/water mixture can also be effective for substituted chloropyridines.[13]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and compare it to the literature value to assess purity.
Rationale: The principle of recrystallization is based on the differences in solubility between the desired compound and the impurities.[14] As the solution cools, the concentration of the desired compound exceeds its solubility limit first, causing it to crystallize out while the impurities remain dissolved in the mother liquor.
Chemical Degradation Pathway
This diagram illustrates the primary oxidative degradation pathway of the target compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
References
- CN1245167A - Process for separating chloropyridine product.
- Faulques, M., Rene, L., Royer, R., Averbeck, D., & Moradi, M. (1983). The preparation of some heteroaromatic and aromatic aldehydes. European Journal of Medicinal Chemistry - Chimica Therapeutica, 18, 9.
-
How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Link]
- Movassaghi, M., et al. (2011). Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Organic Syntheses, 88, 330.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Chloro-4-fluoropyridine. National Institutes of Health. [Link]
- El-Dean, A. M. K., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 855-879.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Sharma, S. D., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-1,2,3,4,5,6,7,8-octahydroquinolin-1-yl) malonaldehyde and its reactivity. International Journal of ChemTech Research, 5(1), 187-194.
- Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4483.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Sridhar, R., & Perumal, P. T. (2005). A new perspective on the Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry, 42(4), 653-662.
- Nielsen, M. K., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 48(11), 2835–2843.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds.
- Hou, C. J., et al. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- El-Dean, A. M. K. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 284-301.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 14. mt.com [mt.com]
Technical Support Center: Analytical Solutions for 2-Chloro-4-fluoropyridine-3-carbaldehyde Reactions
Welcome to the technical support center for monitoring reactions involving 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. Understanding the progress of a reaction, identifying intermediates, and quantifying product formation are paramount to successful process development and optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific analytical challenges you may encounter.
The methodologies described herein are grounded in established analytical principles and aim to provide a robust framework for developing self-validating analytical systems.
Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for monitoring the conversion of 2-Chloro-4-fluoropyridine-3-carbaldehyde. Its ability to separate complex mixtures makes it ideal for tracking the disappearance of starting materials and the appearance of products and impurities. However, the basic nature of the pyridine ring can present unique challenges.
Troubleshooting Guide: Common HPLC Issues
Q1: My peak for 2-Chloro-4-fluoropyridine-3-carbaldehyde is showing significant tailing. What is the cause and how can I achieve a symmetrical peak?
A1: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of traditional silica-based stationary phases.[1] This secondary interaction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tail." Other factors can include column overload and a mismatch between the sample solvent and the mobile phase.[1]
To resolve this, a systematic approach is required:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanol groups. By lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer, you protonate the residual silanols, minimizing their ability to interact with the now-protonated basic pyridine.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5% v/v) can be highly effective.[2] TEA preferentially interacts with the active silanol sites, effectively shielding them from your analyte.[2]
-
Column Selection: Modern HPLC columns can significantly mitigate this issue.
-
End-Capped Columns: Ensure you are using a column that is thoroughly end-capped, a process that deactivates most residual silanols.[2]
-
High-Purity Silica (Type B): Columns packed with high-purity silica contain fewer acidic silanol groups and metal contaminants, leading to better peak shapes for basic compounds.[2]
-
Experimental Protocol: Systematic Approach to Eliminating Peak Tailing
-
System & Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, <5 µm) is recommended.[3]
-
Initial Mobile Phase:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: A typical starting gradient would be 10-90% B over 15 minutes.[4]
-
Flow Rate & Temperature: 1.0 mL/min at 30 °C.[3]
-
Assessment: Inject your standard. If tailing persists (Tailing Factor > 1.2), proceed to the next step.
-
Introduce Competing Base: Modify the mobile phase to include a competing base.
-
Mobile Phase A: Water + 0.1% Formic Acid + 0.1% Triethylamine (TEA)
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.1% Triethylamine (TEA)
-
-
Re-equilibration & Analysis: Thoroughly flush the system and column with the new mobile phase and re-inject the standard. Compare the peak shape to the previous run. The combination of low pH and a competing base is often sufficient to produce highly symmetrical peaks.
Q2: I am struggling to separate my product from a closely related impurity. How can I improve the resolution?
A2: Achieving adequate resolution between a target compound and its impurities is a common method development challenge. Several parameters can be adjusted to improve separation:
-
Modify Organic Solvent: If you are using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter selectivity and change the elution order.
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization and polarity of your analytes, which can have a significant impact on retention and selectivity.[1]
-
Change Stationary Phase: If a C18 column doesn't provide sufficient resolution, consider a stationary phase with a different retention mechanism. A phenyl-hexyl or a polar-embedded phase can offer alternative selectivity for aromatic and heterocyclic compounds.[1]
-
Optimize Gradient Slope: A shallower gradient (i.e., increasing the run time) will often improve the resolution between closely eluting peaks.
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) dramatically increases column efficiency, leading to sharper peaks and better resolution. Note that this requires a UHPLC system capable of handling higher backpressures.[1]
Diagram: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing for basic compounds.
Section 2: Gas Chromatography (GC) Troubleshooting
Gas Chromatography is a powerful technique for analyzing volatile compounds and can be used to monitor reactions involving 2-Chloro-4-fluoropyridine-3-carbaldehyde, especially for checking starting material purity or monitoring reactions with other volatile components. However, the reactive nature of the aldehyde functional group requires careful consideration.
Troubleshooting Guide: Common GC Issues
Q1: I am observing peak tailing and/or poor recovery specifically for the aldehyde-containing compounds, while other peaks (e.g., internal standards) look fine. What is the likely cause?
A1: This scenario strongly suggests a chemical interaction between the active aldehyde group and the GC system.[5] Aldehydes are prone to interacting with "active sites" within the flow path.[5] These active sites can be acidic points on an untreated inlet liner, contamination on the column head, or areas of metal exposure.
-
Inlet Liner Deactivation: The inlet liner is the most common source of activity. Using a liner that has been properly deactivated (silanized) is critical. Over time, even deactivated liners can become active due to the accumulation of non-volatile residues.
-
Column Contamination: Non-volatile material from your reaction mixture can accumulate at the head of the column, creating an active surface that interacts with your analyte.
-
Column Choice: Ensure you are using a column with a suitable stationary phase that is well-deactivated and has low bleed characteristics at your operating temperatures.
Troubleshooting Steps:
-
Replace the Inlet Liner: The first and easiest step is to replace the current inlet liner with a new, high-quality deactivated liner.[5] Also, replace the septum as particles can be a source of activity.
-
Trim the Column: If a new liner doesn't solve the issue, trim the front end of the column (e.g., 10-15 cm). This removes any accumulated non-volatile residue.
-
Condition the Column: After trimming, properly condition the column according to the manufacturer's instructions to ensure a stable baseline and remove any potential contaminants.
Q2: Are there any specific considerations for sample preparation for GC analysis of this compound?
A2: Yes. Given the reactivity of aldehydes, derivatization is sometimes employed to improve stability and chromatographic performance.[6] While direct injection is often feasible, if you continue to face issues with peak shape or reproducibility, consider derivatization. A common method for aldehydes is oximation, which converts the aldehyde to a more stable oxime derivative.[6] However, this adds a step to your sample preparation and may not be ideal for rapid reaction monitoring. For direct analysis, ensure your sample is diluted in a high-purity, inert solvent.
Table 1: Recommended Starting Conditions for HPLC and GC Analysis
| Parameter | HPLC (Reversed-Phase) | GC (Direct Injection) |
| Column | End-capped C18, 4.6 x 150 mm, 5 µm | Mid-polarity (e.g., 5% Phenyl) |
| Mobile Phase / Carrier Gas | A: Water + 0.1% FA, B: ACN + 0.1% FA | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Temperature | 30 °C | Inlet: 250 °C, Oven: 100-280 °C ramp |
| Detector | UV/DAD (e.g., 220-280 nm)[3][4] | Flame Ionization Detector (FID) |
| Injection Volume | 5-10 µL | 1 µL (split injection) |
Section 3: NMR and Mass Spectrometry (MS) Insights
NMR and MS are indispensable for structural confirmation and detailed mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: How can I use ¹H NMR to monitor reaction conversion when the aromatic signals of my starting material and product overlap?
A1: While aromatic proton signals can be complex, the aldehyde proton of 2-Chloro-4-fluoropyridine-3-carbaldehyde provides a distinct and reliable handle for monitoring the reaction. This proton typically appears as a singlet in a downfield region of the spectrum (often >10 ppm) where few other signals interfere. By integrating the aldehyde proton signal relative to a stable, non-reactive internal standard, you can accurately quantify the consumption of the starting material. For more complex situations, ¹⁹F NMR can also be a powerful tool, as the fluorine signal will likely have a unique chemical shift in the starting material and product.[7]
Q2: I am using Mass Spectrometry to analyze my reaction mixture. How can I quickly confirm the presence of chlorine-containing species?
A2: The presence of a chlorine atom imparts a highly characteristic isotopic signature in the mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[8] This means that any molecule containing one chlorine atom will show two peaks in its mass spectrum for the molecular ion: an "M" peak and an "M+2" peak, separated by two mass units.[8] The relative intensity of the M+2 peak will be approximately one-third that of the M peak (a 3:1 ratio).[8] Observing this pattern is a definitive indicator of a singly chlorinated compound.
Table 2: Expected Mass and Isotopic Pattern for 2-Chloro-4-fluoropyridine-3-carbaldehyde (Molecular Formula: C₆H₃ClFNO)
| Ion | Calculated Mass (Da) | Relative Abundance (%) |
| [M]⁺ (with ³⁵Cl) | 158.99 | 100 |
| [M+2]⁺ (with ³⁷Cl) | 160.99 | ~32 |
Q3: Can I monitor my reaction in real-time without taking aliquots?
A3: Yes, in-situ reaction monitoring techniques are becoming increasingly common and provide a wealth of kinetic and mechanistic data.[9][10] Techniques like in-situ FTIR and Raman spectroscopy can track changes in functional groups (like the disappearance of the aldehyde C=O stretch) in real-time.[9][11] Furthermore, specialized mass spectrometry probes can be directly inserted into the reaction vessel to monitor the concentration of reactants and products as they form.[12] These advanced techniques eliminate the need for quenching and workup, providing a true representation of the reaction as it happens.[9]
Diagram: General Workflow for Reaction Monitoring
Caption: A standard workflow for offline monitoring of a chemical reaction.
References
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available from: [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available from: [Link]
-
In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. Available from: [Link]
-
In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available from: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available from: [Link]
-
10 Common Mistakes in Gas Chromatography. AELAB. Available from: [Link]
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. Available from: [Link]
-
NMR studies of substituted pyridines. Sci-Hub. Available from: [Link]
-
Troubleshooting HPLC.pdf. vscht.cz. Available from: [Link]
-
Common Sources Of Error in Gas Chromatography. alwsci. Available from: [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. Available from: [Link]
-
NMR reaction monitoring robust to spectral distortions. ChemRxiv. Available from: [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available from: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]
-
2-Pyridinecarboxaldehyde. PubChem. Available from: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]
-
2,6-Pyridinedicarboxaldehyde. NIST WebBook. Available from: [Link]
-
2-Chloro-4-fluoropyridine. PubChem - NIH. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available from: [Link]
-
2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. MDPI. Available from: [Link]
-
Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study. PMC - NIH. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
-
A Novel RP-HPLC-DAD Method Development for Anti-Malarial and COVID-19 Hydroxy Chloroquine Sulfate Tablets and Profiling of In-Vitro Dissolution in Multimedia. PMC - NIH. Available from: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. Available from: [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Welcome to the technical support center for the regioselective functionalization of 2-Chloro-4-fluoropyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.
Introduction: The Challenge of Regioselectivity
2-Chloro-4-fluoropyridine-3-carbaldehyde is a highly valuable synthetic intermediate due to its three distinct reactive sites: the C2-chlorine, the C4-fluorine, and the C3-carbaldehyde. The pyridine nitrogen and the strongly electron-withdrawing aldehyde group activate the C2 (ortho) and C4 (para) positions towards nucleophilic aromatic substitution (SNAr). This electronic activation is key to its utility, but it also presents the central challenge: achieving selective functionalization at one position without reacting at another. This guide provides troubleshooting strategies to control these outcomes.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is the most common transformation for this substrate. The regioselectivity is a delicate balance of leaving group ability, the nature of the nucleophile, and reaction conditions.
Question: My SNAr reaction with an amine nucleophile is giving me a mixture of C2 and C4 substitution products. How can I favor substitution at the C4 position?
Answer: Achieving high selectivity for the C4 position requires careful tuning of your reaction conditions to exploit the subtle differences in reactivity between the C2-Cl and C4-F sites. While chlorine is generally a better leaving group than fluorine in many contexts, the high electronegativity of fluorine can accelerate SNAr reactions on pyridines.[1]
Root Cause Analysis & Solution Workflow:
-
Lower the Reaction Temperature: The activation energy for substitution at the C4 position is often lower than at the C2 position, especially with amine nucleophiles. Running the reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C and slowly warming to room temperature) can significantly enhance the kinetic selectivity for the C4 product.
-
Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are standard for SNAr. However, to favor C4 substitution, consider using a less polar aprotic solvent like THF or Dioxane. This can sometimes temper the reactivity enough to improve selectivity.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base like DIPEA (diisopropylethylamine) is often preferred over smaller bases like triethylamine or inorganic bases like K₂CO₃. The bulkier base is less likely to interfere sterically at the more hindered C2 position.
-
Nucleophile Concentration: Adding the nucleophile slowly (e.g., via syringe pump) can help maintain a low instantaneous concentration, which often favors the more reactive site under kinetic control.
Protocol Example: Selective C4 Amination
-
Dissolve 2-chloro-4-fluoropyridine-3-carbaldehyde (1.0 equiv) in anhydrous DMSO (0.2 M).
-
Add DIPEA (2.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of your primary or secondary amine (1.1 equiv) in DMSO dropwise over 30 minutes.
-
Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.
-
Workup by pouring into ice water and extracting with an appropriate organic solvent (e.g., ethyl acetate).
Question: How can I achieve selective substitution at the C2 position?
Answer: Selectively targeting the C2 position often involves conditions that favor the displacement of the better leaving group (chloride) or by sterically directing the nucleophile.
Key Strategies:
-
Use "Softer" Nucleophiles: Thiolates (sulfur nucleophiles) often show a higher preference for substituting chloride over fluoride. This is explained by Hard-Soft Acid-Base (HSAB) theory, where the softer sulfur atom prefers to attack the carbon attached to the more polarizable chlorine atom.
-
Elevate the Temperature: If you are obtaining a mixture favoring C4 at room temperature, cautiously increasing the temperature (e.g., to 50-80 °C) can shift the balance. At higher temperatures, the reaction moves towards thermodynamic control, which can favor substitution of the weaker C-Cl bond.
-
Use a Bulky Nucleophile: A sterically demanding nucleophile may preferentially react at the less-hindered C4 position. Conversely, in some specific substrate-nucleophile pairings, strategic steric hindrance can be used to block the C4 position and direct attack to C2, though this is less common.
Data Summary: Solvent and Temperature Effects on Regioselectivity
| Nucleophile | Solvent | Temperature (°C) | Major Product | Rationale |
| Piperidine | DMSO | 25 | C4-substituted | Kinetic control, favored by fluorine's high electronegativity.[1] |
| Piperidine | Dioxane | 100 | C2-substituted | Thermodynamic control, favors displacement of the better leaving group (Cl). |
| Sodium thiophenoxide | DMF | 25 | C2-substituted | HSAB principle: soft nucleophile (S) prefers attacking the C-Cl bond. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
For C-C or C-N bond formation, palladium-catalyzed cross-coupling is essential. The primary challenge is achieving chemoselectivity, as the C-Cl bond is generally more reactive than the C-F bond in oxidative addition to Palladium(0).[2][3]
Question: I am trying to perform a Suzuki-Miyaura coupling, but I'm getting low yield and catalyst decomposition. What's going wrong?
Answer: This issue often stems from the interaction of the aldehyde group or the pyridine nitrogen with the palladium catalyst. The aldehyde can potentially undergo side reactions, and the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Solutions:
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde group, typically as a dimethyl or diethyl acetal. This removes the potentially problematic carbonyl group from the reaction medium. The acetal is stable to most cross-coupling conditions and can be easily removed with mild acid upon completion.
-
Ligand and Catalyst Choice: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species. Using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often mitigate this by favoring the desired catalytic cycle.[4] Using a modern palladium precatalyst (e.g., G3 or G4 palladacycles) can also improve catalyst stability and activity.
-
Thorough Degassing: Palladium catalysts are sensitive to oxygen, which can lead to decomposition (palladium black). Ensure your solvent and reaction setup are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
Section 3: Functionalization of the Aldehyde Group
Question: How can I selectively reduce the aldehyde to an alcohol without affecting the C-Cl or C-F bonds?
Answer: Chemoselective reduction of the aldehyde is crucial. Standard, aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) will likely cause unwanted side reactions.
Recommended Method: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is an excellent choice for this transformation due to its mild nature.[5] It will readily reduce the aldehyde while leaving the aryl halides untouched.
Protocol: Selective Aldehyde Reduction
-
Dissolve 2-chloro-4-fluoropyridine-3-carbaldehyde (1.0 equiv) in methanol (MeOH) or ethanol (EtOH) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully by the slow addition of water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent.
This method is highly reliable and generally provides a clean conversion to the corresponding alcohol, (2-chloro-4-fluoropyridin-3-yl)methanol.
General FAQs
Q1: What is the fundamental order of reactivity for the different positions on the ring?
For nucleophilic aromatic substitution (SNAr) , the reactivity is generally C4 > C2. This is because the negative charge in the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom when attack occurs at the C2 or C4 positions.[6] The C4 position is often kinetically favored.
For palladium-catalyzed cross-coupling , the reactivity is C2 > C4. This is dictated by the bond dissociation energy of the C-X bond. The C-Cl bond is weaker than the C-F bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst.[2]
Q2: How can I achieve orthogonal functionalization of both C2 and C4?
Orthogonal functionalization—selectively reacting at one site, then the other, in a planned sequence—is a powerful strategy.[7]
Strategy Workflow:
Caption: Orthogonal strategies for difunctionalization.
This is achieved by performing the reactions in order of decreasing reactivity for a given class. For example:
-
Step 1 (Cross-Coupling): Perform a Suzuki or Sonogashira reaction. This will selectively occur at the C2-Cl position.
-
Step 2 (SNAr): Take the product from Step 1 and subject it to SNAr conditions. With the C2 position now functionalized, the nucleophile will react selectively at the remaining C4-F position.
Q3: What are the best analytical methods to confirm the regioselectivity of my product?
Unequivocally determining the site of substitution is critical.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The coupling constants between the remaining pyridine protons are diagnostic.
-
¹⁹F NMR: The presence or absence of a fluorine signal is a clear indicator. If fluorine is still present, ¹H-¹⁹F coupling (HOESY or HMBC) can confirm its position relative to nearby protons.
-
Nuclear Overhauser Effect (NOE): An NOE experiment (NOESY or ROESY) is the gold standard. For example, irradiation of the aldehyde proton (-CHO) should show an NOE to the proton at C4. If substitution occurred at C4, this correlation will be absent.
-
-
X-Ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides definitive structural proof.
References
-
Hartwig, J. F. (2018). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkyl phosphine-based ligands for palladium-catalyzed amination reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
Sources
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Orthogonal Functionalization of Oxo-Graphene Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the chemical environment of each atom in a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoropyridine-3-carbaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry.
Given the absence of publicly available experimental spectra for this specific molecule, this guide presents a predicted spectral analysis grounded in established NMR principles and a comparative study with structurally related analogues. This approach not only provides a robust framework for identifying 2-Chloro-4-fluoropyridine-3-carbaldehyde but also deepens the understanding of substituent effects on the NMR spectra of pyridine derivatives.
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-fluoropyridine-3-carbaldehyde
The predicted ¹H and ¹³C NMR chemical shifts (δ) for 2-Chloro-4-fluoropyridine-3-carbaldehyde are summarized below. These predictions are derived from the additive effects of the chloro, fluoro, and carbaldehyde substituents on the pyridine ring, with reference to the known spectra of related compounds.[1][2][3]
Table 1: Predicted ¹H NMR Data for 2-Chloro-4-fluoropyridine-3-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 3-4 |
| H-6 | ~8.3 - 8.5 | Doublet of doublets (dd) | ³J(H,H) ≈ 8-9, ⁵J(H,F) ≈ 1-2 |
| CHO | ~10.2 - 10.4 | Singlet (or very fine doublet due to ⁴J(H,H)) | - |
Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-fluoropyridine-3-carbaldehyde
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹J(C,F), J(C,F), Hz) |
| C-2 | ~152 - 154 | Doublet | ²J(C,F) ≈ 15-20 |
| C-3 | ~135 - 137 | Doublet | ²J(C,F) ≈ 20-25 |
| C-4 | ~165 - 168 | Doublet | ¹J(C,F) ≈ 250-270 |
| C-5 | ~118 - 120 | Doublet | ²J(C,F) ≈ 20-25 |
| C-6 | ~150 - 152 | Doublet | ³J(C,F) ≈ 5-10 |
| CHO | ~188 - 190 | Doublet | ³J(C,F) ≈ 3-5 |
Justification of Predicted Spectral Features
The predicted chemical shifts are based on the strong electron-withdrawing nature of the chlorine, fluorine, and carbaldehyde substituents, which deshield the protons and carbons of the pyridine ring, causing them to resonate at a lower field (higher ppm values).[2] The aldehyde proton is expected to be the most downfield-shifted proton due to the anisotropic effect of the carbonyl group. The two aromatic protons, H-5 and H-6, will exhibit a doublet of doublets splitting pattern due to their mutual coupling and additional coupling to the fluorine atom.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be the most downfield signal. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹J(C,F)), a characteristic feature of fluorinated organic compounds.[4] The other carbons in the ring will exhibit smaller two- or three-bond couplings to the fluorine atom.
Comparative Analysis with Structural Analogues
To validate the predicted spectral data, it is instructive to compare them with the experimentally determined NMR data of structurally similar compounds.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 2-Chloro-4-fluoropyridine-3-carbaldehyde and Related Compounds
| Proton | 2-Chloro-4-fluoropyridine-3-carbaldehyde (Predicted) | 2-Chloropyridine[5] | 4-Fluoropyridine[6] | Pyridine-3-carbaldehyde[7] |
| H-2 | - | - | 8.3-8.4 | 9.11 |
| H-3 | - | 7.32 | 7.2-7.3 | - |
| H-5 | ~7.4 - 7.6 | 7.23 | 7.2-7.3 | 7.52 |
| H-6 | ~8.3 - 8.5 | 8.387 | 8.3-8.4 | 8.87 |
| CHO | ~10.2 - 10.4 | - | - | 10.14 |
Table 4: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 2-Chloro-4-fluoropyridine-3-carbaldehyde and Related Compounds
| Carbon | 2-Chloro-4-fluoropyridine-3-carbaldehyde (Predicted) | 2-Chloropyridine[1] | 4-Fluoropyridine | Pyridine-3-carbaldehyde[7] |
| C-2 | ~152 - 154 | ~150 | ~164 (d, ¹J(C,F) large) | 154.7 |
| C-3 | ~135 - 137 | ~124 | ~110 (d, ²J(C,F)) | 131.4 |
| C-4 | ~165 - 168 | ~139 | ~167 (d, ¹J(C,F) large) | 135.9 |
| C-5 | ~118 - 120 | ~123 | ~110 (d, ²J(C,F)) | 124.2 |
| C-6 | ~150 - 152 | ~149 | ~150 (d, ³J(C,F)) | 152.0 |
| CHO | ~188 - 190 | - | - | 190.8 |
The comparison reveals that the predicted chemical shifts for 2-Chloro-4-fluoropyridine-3-carbaldehyde are consistent with the electronic effects of the individual substituents. For instance, the presence of the electron-withdrawing aldehyde group at the 3-position is expected to shift the C-2 and C-4 signals downfield compared to 2-chloropyridine and 4-fluoropyridine, respectively.
Visualizing the Molecular Structure and NMR Workflow
Caption: Molecular structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde with atom numbering.
Caption: A typical workflow for NMR analysis.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a good first choice as it is a common solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
The acquisition time should be around 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to a few thousand) will be required.
-
A spectral width of 0 to 220 ppm is appropriate.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to assign all signals and confirm the structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
-
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-Chloro-4-fluoropyridine-3-carbaldehyde. By combining a predictive approach with a comparative analysis of structurally related compounds, a detailed and reliable interpretation of the NMR spectra can be achieved. The provided experimental protocol offers a robust methodology for obtaining high-quality data for this and similar heterocyclic molecules, which are of significant interest in the field of drug discovery and development.
References
-
PerkinElmer. (n.d.). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
-
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]
-
Bohrium. (n.d.). NMR chemical shift prediction. Retrieved from [Link]
-
NMR Prediction. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
Sources
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- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. rsc.org [rsc.org]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-fluoropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Chloro-4-fluoropyridine-3-carbaldehyde stands as a significant building block in the synthesis of a new generation of bioactive molecules. Its journey from a synthetic intermediate to a component of a final product necessitates rigorous analytical characterization, with mass spectrometry (MS) being a cornerstone of this process. Understanding the fragmentation pattern of this molecule is not merely an academic exercise; it is crucial for reaction monitoring, impurity profiling, and metabolite identification.
This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Chloro-4-fluoropyridine-3-carbaldehyde. By dissecting its fragmentation pathways, we can anticipate its mass spectral signature. To provide a richer context and a deeper understanding, we will compare its expected fragmentation with that of simpler, structurally related compounds: 2-chloropyridine, 4-fluoropyridine, and pyridine-3-carbaldehyde. This comparative approach allows us to discern the influence of each substituent on the overall fragmentation cascade.
The Logic of Fragmentation: An Introduction
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙)[1]. This radical cation is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, dictated by the inherent strengths of its chemical bonds and the stability of the resulting fragments[2]. For halogenated aromatic aldehydes like our target compound, we anticipate a rich fragmentation pattern influenced by the aldehyde group and the two halogen substituents on the pyridine ring.
Experimental Protocol: A Self-Validating System
To ensure the generation of a reproducible and reliable mass spectrum for 2-Chloro-4-fluoropyridine-3-carbaldehyde and its comparators, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. The rationale behind these parameters is to achieve good chromatographic separation and generate a classic, library-matchable EI spectrum.
1. Sample Preparation:
-
Dissolve 1 mg of the analytical standard in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Parameters:
-
Injector Temperature: 250 °C. This ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Injection Mode: Split (e.g., 50:1 split ratio). A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert and efficient carrier gas for most organic molecules.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. This temperature program allows for the elution of the analyte in a reasonable timeframe while ensuring good separation from any potential impurities.
-
-
Transfer Line Temperature: 280 °C. This prevents condensation of the analyte as it transfers from the GC to the MS.
3. Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy for EI, which promotes reproducible fragmentation and allows for comparison with established spectral libraries.[1]
-
Source Temperature: 230 °C. An elevated source temperature minimizes contamination and ensures consistent ionization.
-
Mass Range: m/z 40-300. This range will encompass the molecular ion and the expected major fragments.
-
Scan Speed: 2 scans/second.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion peak and major fragment ions.
-
Analyze the isotopic pattern of chlorine-containing fragments (an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes) to confirm their elemental composition[3].
Predicted Fragmentation of 2-Chloro-4-fluoropyridine-3-carbaldehyde
The molecular weight of 2-Chloro-4-fluoropyridine-3-carbaldehyde (C₆H₃ClFNCHO) is 159.5 g/mol . The molecular ion peak [M]⁺˙ is expected at m/z 159, with a smaller M+2 peak at m/z 161 due to the ³⁷Cl isotope.
The fragmentation is anticipated to proceed through several key pathways, driven by the lability of the aldehyde proton, the C-C bond between the ring and the carbonyl group, and the loss of neutral molecules.
dot
Caption: Predicted major fragmentation pathways for 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Key Fragmentation Events:
-
Loss of a Hydrogen Radical ([M-H]⁺): Aldehydes commonly exhibit a peak corresponding to the loss of the aldehydic hydrogen, resulting in a stable acylium ion[4][5][6]. For our target molecule, this would produce a fragment at m/z 158/160 .
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the pyridine ring and the carbonyl group leads to the loss of the formyl radical (CHO•)[4][5][6]. This would result in a prominent ion at m/z 130/132 .
-
Loss of a Chlorine Radical ([M-Cl]⁺): The cleavage of the C-Cl bond is another probable fragmentation pathway, leading to a fragment ion at m/z 124 .
-
Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion formed by the initial loss of a hydrogen radical can subsequently lose a neutral carbon monoxide (CO) molecule. This would result in a fragment at m/z 130/132 .
-
Further Fragmentation: The ion at m/z 130/132 could further lose a chlorine radical to produce an ion at m/z 95 .
Comparative Fragmentation Analysis
To appreciate the influence of each substituent, we will now compare the predicted fragmentation of our target molecule with the known fragmentation patterns of its simpler analogues.
Pyridine-3-carbaldehyde (Nicotinaldehyde)
This molecule provides the baseline fragmentation for the pyridine-aldehyde core. Its molecular ion is at m/z 107[7].
dot
Caption: Known fragmentation of Pyridine-3-carbaldehyde.
The primary fragmentation pathways involve the loss of a hydrogen radical to form an ion at m/z 106 and the loss of the formyl radical to give the pyridyl cation at m/z 78[4][5]. The latter can then lose hydrogen cyanide (HCN) to produce a fragment at m/z 51.
2-Chloropyridine
Here, we can observe the influence of the chlorine substituent on the pyridine ring. The molecular ion appears at m/z 113 with its M+2 isotope peak at m/z 115[8][9].
dot
Caption: Known fragmentation of 2-Chloropyridine.
The dominant fragmentation is the loss of a chlorine radical to form the pyridyl cation at m/z 78[8][10]. Another significant fragmentation is the loss of hydrogen cyanide (HCN) from the molecular ion to give a fragment at m/z 86/88.
4-Fluoropyridine
Fluorine, being more electronegative and having a stronger bond to carbon than chlorine, influences the fragmentation differently. The molecular ion is at m/z 97[11].
dot
Caption: Known fragmentation of 4-Fluoropyridine.
Unlike chloropyridines, the loss of the halogen radical is less favorable. The primary fragmentation is the loss of HCN to yield a fragment at m/z 70[11].
Comparative Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| 2-Chloro-4-fluoropyridine-3-carbaldehyde | 159/161 | Predicted: 158/160 (-H), 130/132 (-CHO), 124 (-Cl) |
| Pyridine-3-carbaldehyde | 107 | 106 (-H), 78 (-CHO) |
| 2-Chloropyridine | 113/115 | 78 (-Cl), 86/88 (-HCN) |
| 4-Fluoropyridine | 97 | 70 (-HCN) |
Synthesis and Conclusion
The predicted mass spectrum of 2-Chloro-4-fluoropyridine-3-carbaldehyde is a composite of the fragmentation behaviors of its constituent parts. The aldehyde group is expected to direct the initial fragmentation through the loss of H• and CHO•, which are characteristic and diagnostically valuable fragmentation pathways for aldehydes[4][5][6]. The presence of the chlorine atom will be readily identified by the characteristic M+2 isotopic pattern in the molecular ion and any chlorine-containing fragments[3]. The loss of the chlorine radical is also a highly probable event, mirroring the behavior of 2-chloropyridine. The stronger C-F bond suggests that the loss of a fluorine radical is less likely to be a primary fragmentation event.
By understanding these predicted pathways and comparing them to the known fragmentation of simpler, related molecules, researchers can confidently identify 2-Chloro-4-fluoropyridine-3-carbaldehyde in complex reaction mixtures, analyze its purity, and track its metabolic fate. This guide provides a robust framework for the interpretation of its mass spectrum, grounded in the fundamental principles of mass spectrometry and supported by comparative data from well-characterized molecules.
References
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A Comparative Guide to the Structural Elucidation of 2-Chloro-4-fluoropyridine-3-carbaldehyde Derivatives: A Roadmap from Synthesis to Single Crystal Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and functional materials, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates biological activity, physical properties, and intermolecular interactions. This guide provides a comprehensive technical overview of the methodologies for determining the X-ray crystal structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry.
While a solved crystal structure for 2-Chloro-4-fluoropyridine-3-carbaldehyde is not publicly available at the time of this writing, this guide will serve as a detailed roadmap for its structural elucidation. We will compare and contrast the primary technique of single-crystal X-ray diffraction with complementary spectroscopic and computational methods, providing the experimental and theoretical foundation necessary for researchers in the field.
The Strategic Importance of Structural Determination
Substituted pyridines are a cornerstone of many pharmaceutical compounds. The introduction of a chloro, fluoro, and carbaldehyde group onto the pyridine ring creates a molecule with a unique electronic profile and multiple points for further chemical modification. The aldehyde function, in particular, is a versatile handle for constructing more complex molecular architectures. An unambiguous understanding of the crystal structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde would provide invaluable insights into its reactivity, potential intermolecular interactions (such as hydrogen bonding and halogen bonding), and how it might fit into the active site of a biological target.
The Workflow: From Synthesis to a Refined Crystal Structure
The journey to a crystal structure begins with the synthesis of the compound and culminates in the refinement of the diffraction data. This section outlines a plausible and experimentally grounded workflow.
Caption: A logical workflow for the synthesis, crystallization, and structural determination of 2-Chloro-4-fluoropyridine-3-carbaldehyde derivatives.
Part 1: Synthesis and Purification
A robust and scalable synthesis is the foundation of any structural study. For the formylation of an electron-rich heterocycle like 2-chloro-4-fluoropyridine, the Vilsmeier-Haack reaction is a prime candidate.[1][2][3][4][5]
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool phosphorus oxychloride (POCl₃, ~1.5 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Vilsmeier Reagent Formation: To the cooled POCl₃ solution, add anhydrous N,N-dimethylformamide (DMF, ~1.5 equivalents) dropwise, maintaining a low temperature (0-5 °C). The formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, will occur.[4][5]
-
Electrophilic Aromatic Substitution: Dissolve the starting material, 2-chloro-4-fluoropyridine, in an anhydrous solvent and add it dropwise to the Vilsmeier reagent. The reaction mixture is then typically warmed to a moderate temperature (e.g., 50-80 °C) and stirred for several hours to drive the formylation.
-
Work-up and Purification: Upon completion, the reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. The crude product is then extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel to yield pure 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step. The ideal crystal for X-ray diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension. For small organic molecules, several techniques are commonly employed.
Comparison of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration increases, leading to supersaturation and crystal growth.[1][2][6] | Simple to set up; effective for moderately soluble compounds. | Can sometimes lead to the formation of many small crystals if evaporation is too rapid. |
| Vapor Diffusion | A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][6] | Excellent for small quantities of material; allows for fine control over the rate of crystallization. | Requires a suitable pair of miscible solvents with different volatilities. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation. | Effective for compounds with a significant temperature-dependent solubility. | Can sometimes result in twinning or other crystal defects if cooling is not sufficiently slow. |
Experimental Protocol: Crystallization by Vapor Diffusion
-
Dissolve a small amount of purified 2-Chloro-4-fluoropyridine-3-carbaldehyde in a high-boiling point solvent in which it is soluble (e.g., toluene, chloroform, or ethyl acetate) in a small vial.
-
Place this vial inside a larger beaker or jar containing a low-boiling point anti-solvent in which the compound is insoluble (e.g., hexane or pentane).
-
Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse into the vial containing the compound, inducing the growth of single crystals over several days to weeks.
Part 3: The Definitive View - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular lattice.
Caption: The experimental workflow of single-crystal X-ray diffraction, from X-ray source to the final atomic model.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and space group. The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit.[8]
Anticipated Crystallographic Data
Based on the analysis of similar small organic molecules, a successful crystal structure determination of a 2-Chloro-4-fluoropyridine-3-carbaldehyde derivative would be presented in a Crystallographic Information File (CIF). Key parameters are summarized in the table below, using data for a related pyridine derivative as a template.
| Parameter | Expected Value/Information | Significance |
| Formula | C₆H₃ClFNO | Confirms the elemental composition. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | Unit cell lengths | Dimensions of the unit cell. |
| α, β, γ (°) | Unit cell angles | Angles of the unit cell. |
| V (ų) | Volume of the unit cell | |
| Z | Molecules per unit cell | |
| Density (calc) | g/cm³ | Calculated density of the crystal. |
| R₁ | < 0.05 for good quality data | A measure of the agreement between the observed and calculated structure factors. |
| wR₂ | < 0.15 for good quality data | A weighted measure of the agreement between the observed and calculated structure factors. |
| Goodness-of-fit | ~1.0 | Indicates a good refinement. |
Part 4: Alternative and Complementary Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is not without limitations. The molecule must be crystallizable, and the resulting structure is a static average.[6][9] Other techniques provide complementary information about the molecule's structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7][9] While 1D ¹H and ¹³C NMR confirm the basic connectivity, 2D NMR techniques provide crucial spatial information.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is particularly valuable as it detects through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. For a molecule like 2-Chloro-4-fluoropyridine-3-carbaldehyde, NOESY can:
-
Confirm the relative positions of the aldehyde proton and the proton on the pyridine ring.
-
Provide information about the preferred conformation of the aldehyde group relative to the pyridine ring in solution.
-
Comparison: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Information | Static average 3D structure | Dynamic average structure, connectivity, conformation in solution |
| Strengths | High precision and accuracy for atomic positions. | Provides information on molecular dynamics and flexibility.[7] |
| Limitations | Requires high-quality single crystals.[9] | Less precise for atomic coordinates; size limitations for larger molecules. |
Computational Chemistry: Density Functional Theory (DFT)
Computational methods, particularly DFT, are increasingly used to complement experimental data.[10][11][12]
-
Structure Optimization: A theoretical model of 2-Chloro-4-fluoropyridine-3-carbaldehyde can be built, and its geometry optimized to find the lowest energy conformation. The calculated bond lengths and angles can then be compared with the experimental values obtained from X-ray crystallography.[10][12]
-
Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can aid in the assignment of experimental spectra.
-
Analysis of Intermolecular Interactions: The nature and strength of potential hydrogen and halogen bonds can be investigated computationally, providing a deeper understanding of the crystal packing.
Conclusion
The structural elucidation of 2-Chloro-4-fluoropyridine-3-carbaldehyde and its derivatives is a critical step in harnessing their full potential in drug discovery and materials science. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, a comprehensive understanding is best achieved through a multi-faceted approach. By combining the high-resolution snapshot provided by crystallography with the dynamic, solution-state insights from NMR spectroscopy and the theoretical validation from DFT calculations, researchers can build a complete and robust model of these promising molecules. This guide provides the conceptual framework and practical considerations for embarking on this essential analytical journey.
References
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A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-4-fluoropyridine-3-carbaldehyde Isomers
Introduction
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their versatile reactivity and biological activity.[1][2] Specifically, halogenated pyridine carbaldehydes serve as critical building blocks for synthesizing complex molecular architectures. However, the synthesis of a target molecule like 2-Chloro-4-fluoropyridine-3-carbaldehyde can often yield a mixture of positional isomers, each with potentially distinct physical, chemical, and pharmacological properties. The unambiguous identification of the correct isomer is therefore not merely a procedural step but a critical juncture that dictates the trajectory of a research and development program.
This in-depth guide provides a comprehensive framework for differentiating 2-Chloro-4-fluoropyridine-3-carbaldehyde from its closely related isomers using a multi-pronged spectroscopic approach. We will move beyond simple data reporting to explain the underlying principles that make each technique a powerful tool for structural elucidation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Analytical Challenge: Distinguishing Positional Isomers
The core challenge lies in the subtle yet significant differences in the chemical environment of each atom when the positions of the chloro, fluoro, and carbaldehyde groups are varied. For this guide, we will focus on comparing the target molecule with a plausible and challenging isomer, 2-Chloro-5-fluoropyridine-3-carbaldehyde , to illustrate the key differentiating principles.
Our analytical workflow is designed to systematically extract structural information from these molecules, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is the most powerful technique for isomer differentiation because it provides exquisite detail about the connectivity and chemical environment of magnetically active nuclei.[3][4] For these compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Causality Behind Experimental Choices
We prioritize NMR because the chemical shifts and, more importantly, the spin-spin coupling constants (J-values) provide through-bond connectivity information that is unique to each isomer's specific substitution pattern.
¹H NMR: Mapping the Proton Environment
The pyridine ring has two remaining protons in these isomers. Their chemical shifts and splitting patterns are highly diagnostic.
-
Target (2-Cl, 4-F, 3-CHO): We expect two doublets for the protons at the C5 and C6 positions. The C6 proton, being adjacent to the electron-withdrawing nitrogen (α-position), will be the most downfield.[4] Crucially, the C5 proton will show coupling to both the C6 proton (³JHH, typically 4-6 Hz) and the fluorine at C4 (³JHF, typically 6-9 Hz), appearing as a doublet of doublets. The C6 proton will show coupling to the C5 proton and a smaller long-range coupling to the fluorine (⁴JHF, ~2-4 Hz). The aldehyde proton will appear as a singlet (or a very small doublet due to ⁴JHF) in the characteristic downfield region (δ 9.5-10.5 ppm).
-
Isomer (2-Cl, 5-F, 3-CHO): This isomer will also show two aromatic signals. The C4 proton will be coupled to the fluorine at C5 (³JHF) and will likely show long-range coupling to the C6 proton (⁴JHH). The C6 proton, adjacent to the nitrogen, will appear far downfield as a doublet, coupled to the fluorine (⁴JHF). The key difference is the absence of the large ortho ³JHH coupling seen in the target isomer.
¹⁹F NMR: A Direct Probe of Fluorine's Location
¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine's environment.[5]
-
Target (2-Cl, 4-F, 3-CHO): The ¹⁹F spectrum will show one signal. Its multiplicity will be the most telling feature. It will be split by the C5 proton (³JHF) and the C6 proton (⁴JHF), appearing as a doublet of doublets.
-
Isomer (2-Cl, 5-F, 3-CHO): The fluorine signal will be split by the C4 proton (³JHF) and the C6 proton (⁴JHF), also resulting in a doublet of doublets. However, the exact chemical shift and the magnitude of the coupling constants will differ from the target isomer, allowing for differentiation.
¹³C NMR: Analyzing the Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments and provides crucial information through carbon-fluorine couplings (JCF).
-
Target (2-Cl, 4-F, 3-CHO): The carbon directly bonded to fluorine (C4) will show a very large one-bond coupling (¹JCF, ~240-260 Hz) and will be significantly shifted downfield. The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF, ~20-25 Hz).
-
Isomer (2-Cl, 5-F, 3-CHO): Here, C5 will exhibit the large ¹JCF coupling. C4 and C6 will show the ²JCF couplings. This direct and unambiguous assignment of the fluorinated carbon is often the final piece of the structural puzzle.
Comparative NMR Data Summary
| Parameter | Target: 2-Chloro-4-fluoropyridine-3-carbaldehyde | Isomer: 2-Chloro-5-fluoropyridine-3-carbaldehyde |
| ¹H Aromatic Signals | Two signals: H-5 (doublet of doublets, ³JHH & ³JHF), H-6 (doublet, ³JHH & small ⁴JHF) | Two signals: H-4 (doublet, ³JHF), H-6 (doublet, ⁴JHF) |
| ¹H Aldehyde Signal | ~δ 10.1 ppm (singlet or small doublet) | ~δ 10.2 ppm (singlet) |
| ¹⁹F Signal | One signal, split by H-5 and H-6 | One signal, split by H-4 and H-6 |
| Key ¹³C Signal | C4 shows large ¹JCF (~250 Hz) | C5 shows large ¹JCF (~250 Hz) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 for ¹H and ¹³C).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover both aromatic and aldehyde regions.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a known fluorine standard (e.g., hexafluorobenzene, δ -164.9 ppm) for referencing if necessary.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate signals and accurately measure chemical shifts and coupling constants.
Part 2: Infrared (IR) Spectroscopy – Rapid Functional Group Verification
While NMR provides the detailed map, IR spectroscopy offers a quick and reliable confirmation of the key functional groups present. For these isomers, the primary utility of IR is to confirm the presence of the aromatic aldehyde moiety.
Key Diagnostic Absorptions
The main spectral features will be largely similar for both isomers, but subtle shifts can be observed.
-
C=O Stretch: The carbonyl group of the aldehyde will produce a strong, sharp absorption. For aromatic aldehydes, this typically appears around 1685-1710 cm⁻¹ due to conjugation with the pyridine ring.[7][8][9] The electron-withdrawing effects of the halogens will likely shift this to the higher end of the range.
-
Aldehydic C-H Stretch: A hallmark of aldehydes is the presence of two medium-intensity C-H stretching bands, often appearing near 2850 cm⁻¹ and 2750 cm⁻¹.[10] The lower frequency band is particularly useful for distinguishing aldehydes from ketones.[7]
-
Aromatic C=C/C=N Stretches: Medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl) confirm the presence of halogens.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Medium, sharp |
| Carbonyl (C=O) Stretch | 1690 - 1715 | Strong, sharp |
| Aromatic Ring Stretches | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 650 - 800 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop between two KBr or NaCl salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. The instrument software will automatically subtract the background.
-
Data Analysis: Identify and label the key absorption bands corresponding to the functional groups.
Part 3: Mass Spectrometry (MS) – Molecular Formula Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of the synthesized compound. All positional isomers will have the same exact mass.
Key Diagnostic Features
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to the molecular formula C₆H₃ClFNO. Using high-resolution mass spectrometry (HRMS), the measured exact mass should be within 5 ppm of the calculated value (158.9887).
-
Chlorine Isotopic Pattern: A definitive feature will be the presence of two peaks for any chlorine-containing fragment: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1.[11] This is a powerful confirmation that the molecule contains one chlorine atom.
-
Fragmentation: While the molecular ion will be identical, the fragmentation patterns may differ slightly upon electron impact ionization. The relative stability of the resulting fragments can provide clues to the original substitution pattern, although this is often less straightforward to interpret than NMR data.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced via direct infusion or through a chromatographic system like LC-MS or GC-MS.
-
Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft technique suitable for confirming the molecular weight, while electron impact (EI) will induce fragmentation that can be useful for structural analysis.
-
Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain exact mass measurements.
-
Data Analysis: Determine the m/z of the molecular ion and confirm the presence and correct ratio of the M+2 peak for chlorine. Use the exact mass to calculate the elemental formula.
Synthesizing the Data: A Self-Validating Conclusion
No single technique provides the complete picture. The power of this approach lies in the convergence of evidence from all three spectroscopic methods.
The process is as follows: MS confirms the correct elemental formula. IR confirms the presence of the required aldehyde functional group. Finally, the detailed 2D and 3D connectivity information from ¹H, ¹⁹F, and ¹³C NMR unambiguously establishes the specific positional arrangement of the substituents, allowing for a confident assignment of the correct isomeric structure.
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations on 2-Chloro-4-fluoropyridine-3-carbaldehyde: A Comparative Analysis
Authored For: Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive comparison of quantum chemical methods for characterizing 2-Chloro-4-fluoropyridine-3-carbaldehyde, a molecule of interest in medicinal chemistry due to its reactive aldehyde group and electronically modified pyridine ring. We move beyond a simple procedural outline to dissect the causality behind methodological choices, comparing the performance of widely-used Density Functional Theory (DFT) functionals and basis sets. Key performance indicators include optimized geometric parameters, vibrational frequencies, and electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. Our findings indicate that while the B3LYP functional with a 6-311++G(d,p) basis set provides a robust and cost-effective baseline, functionals like M06-2X may offer refined accuracy for non-covalent interactions. This guide serves as a practical framework for selecting and validating computational models for substituted pyridine systems in drug discovery and materials science.
Introduction: The 'Why' and 'How' of Computationally Probing 2-Chloro-4-fluoropyridine-3-carbaldehyde
2-Chloro-4-fluoropyridine-3-carbaldehyde is a substituted heterocyclic compound featuring a pyridine core, a reactive carbaldehyde group, and two halogen substituents (chlorine and fluorine). This combination of features makes it a valuable synthon in organic chemistry and a molecule of interest for drug development. The electron-withdrawing nature of the halogen atoms and the aldehyde group significantly modulates the electronic landscape of the pyridine ring, influencing its reactivity, intermolecular interactions, and potential biological activity.[1]
Quantum chemical calculations offer a powerful, cost-effective lens to probe these properties in silico before committing to extensive laboratory synthesis and testing.[2] By solving approximations of the Schrödinger equation, we can reliably predict molecular geometries, vibrational spectra (which correspond to IR and Raman spectra), and a host of electronic properties that govern chemical behavior.[3][4]
This guide will compare several computational protocols to provide a clear understanding of the trade-offs between accuracy and computational cost, enabling researchers to make informed decisions for their specific research questions.
Foundational Methodology: The DFT Baseline Protocol
For any computational analysis, establishing a reliable baseline is paramount. Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a favorable balance of accuracy and efficiency.[5] The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, paired with a Pople-style basis set like 6-311++G(d,p), is a widely accepted standard for organic molecules.[4][6][7][8]
The Causality Behind the Choice:
-
B3LYP Functional: It effectively captures electron correlation for a wide range of systems without the prohibitive computational cost of higher-level methods like MP2 or coupled cluster.
-
6-311++G(d,p) Basis Set: This is a flexible, split-valence basis set.
-
6-311: Describes core orbitals with one function and valence orbitals with three, allowing for more complex electron distributions.
-
++G: Adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing orbitals to change shape and providing the necessary flexibility to model bonding in three-dimensional space accurately.
-
Experimental Protocol 1: Baseline Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: Build the 3D structure of 2-Chloro-4-fluoropyridine-3-carbaldehyde using molecular modeling software (e.g., Avogadro, GaussView). Perform a preliminary geometry cleanup using a simple force field (e.g., UFF).
-
Calculation Setup (Gaussian 16 Example):
-
Execution: Run the calculation. The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword calculates vibrational frequencies at that optimized geometry.
-
Validation: The primary self-validating check is the result of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
Visualization: Standard Computational Workflow
The following diagram illustrates the logical flow of a standard quantum chemical calculation.
Caption: A generalized workflow for quantum chemical analysis.
Comparative Guide: Performance of Different Methodologies
The choice of functional and basis set can significantly impact the results. Here, we compare our B3LYP/6-311++G(d,p) baseline with another popular functional, M06-2X, which is known for its better performance in systems with non-covalent interactions.[9]
Geometric Parameters
The precise bond lengths and angles define the molecule's structure and are the foundation for all other calculated properties. While experimental crystal structure data for this specific molecule is not publicly available, comparisons between methods are instructive.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Expected Trend & Justification |
|---|---|---|---|
| C=O Bond Length (Å) | ~1.21 | ~1.20 | M06-2X often predicts slightly shorter double bonds. Both values are typical for an aldehyde. |
| C-Cl Bond Length (Å) | ~1.74 | ~1.73 | The C-Cl bond attached to an sp² carbon is expected to be in this range.[6] |
| C-F Bond Length (Å) | ~1.34 | ~1.33 | C-F bonds are significantly shorter and stronger than C-Cl bonds.[8] |
| C-C(aldehyde) Dihedral Angle (°) | ~0.0 | ~0.0 | The aldehyde group is expected to be coplanar with the pyridine ring to maximize conjugation. |
Note: Values are illustrative based on typical calculations for similar molecules.
Vibrational Frequencies
Vibrational analysis provides a direct link to experimental IR and Raman spectroscopy. A close match between calculated and experimental spectra is a strong validation of the chosen computational method. Calculations are performed on a single molecule in the gas phase, while experiments are often on solids, leading to small discrepancies.[4] Calculated frequencies are often systematically higher and are corrected using scaling factors.[4]
Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | B3LYP (Scaled) | M06-2X (Scaled) | Typical Experimental Region |
|---|---|---|---|
| C=O Stretch (Aldehyde) | ~1705 | ~1715 | 1700-1725 cm⁻¹ |
| C-F Stretch | ~1240 | ~1250 | 1150-1250 cm⁻¹[8] |
| C-Cl Stretch | ~750 | ~760 | 700-800 cm⁻¹ |
| Pyridine Ring Breathing | ~1000 | ~1010 | ~990-1030 cm⁻¹ |
Note: B3LYP frequencies are often scaled by ~0.96. Scaling factors for M06-2X vary but are typically higher.
Electronic Properties
Electronic properties are critical for understanding reactivity and potential applications in drug design.
Table 3: Comparison of Calculated Electronic Properties
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Significance |
|---|---|---|---|
| HOMO Energy (eV) | -7.5 | -7.8 | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy (eV) | -2.1 | -2.0 | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.[10] |
| HOMO-LUMO Gap (eV) | 5.4 | 5.8 | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[10] |
| Dipole Moment (Debye) | ~3.5 | ~3.7 | Indicates the overall polarity of the molecule, crucial for solubility and intermolecular interactions. |
Expertise Insight: M06-2X, with its larger amount of HF exchange, typically predicts a larger HOMO-LUMO gap compared to B3LYP. The "correct" value can only be determined by benchmarking against experimental data (e.g., from UV-Vis spectroscopy), but the relative trends are informative.
In-Depth Electronic Structure Analysis
Beyond global properties, we can analyze the distribution of electrons to pinpoint reactive sites.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other molecules.
-
Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. For our molecule, this will be concentrated on the nitrogen lone pair and the oxygen of the carbonyl group.
-
Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. This will be found around the hydrogen of the aldehyde group and, to a lesser extent, the carbon of the carbonyl group.
The MEP provides a more nuanced view of reactivity than simple atomic charges and is critical for understanding potential hydrogen bonding sites.[3][7]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex calculated wavefunctions into a chemically intuitive picture of bonding, lone pairs, and orbital interactions.[11][12] It provides quantitative data on charge distribution and the stabilizing effects of electron delocalization.
Key Insights from NBO Analysis:
-
Charge Distribution: Provides a more robust picture of atomic charges than simple Mulliken analysis, confirming the high negative charge on the N and O atoms.
-
Hyperconjugation: NBO quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it can measure the donation from the nitrogen lone pair (n) into the antibonding π* orbitals of the ring, which contributes to aromatic stability.[7][13] A similar analysis can be done for the interaction between the chlorine/fluorine lone pairs and the ring.
Table 4: Illustrative NBO Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interpretation |
|---|---|---|---|
| LP(1) N | π*(C-C) in ring | ~30-40 | Strong donation from the nitrogen lone pair into the ring, characteristic of pyridine's electronics. |
| LP(3) O | π*(C-C) in ring | ~5-10 | Delocalization of the carbonyl oxygen's lone pair into the ring system. |
| π(C=C) | π*(C=O) | ~15-25 | Conjugative effect between the pyridine ring and the aldehyde group. |
These E(2) values provide a quantitative measure of the electronic interactions that qualitative organic chemistry principles describe.
Visualization: Logic for Method Selection
Caption: Decision tree for selecting a computational methodology.
Conclusion: A Synthesized Recommendation
This comparative guide demonstrates that for a molecule like 2-Chloro-4-fluoropyridine-3-carbaldehyde, a multi-faceted computational approach yields the most reliable insights.
-
For General Screening and Initial Analysis: The B3LYP/6-311++G(d,p) level of theory provides a robust, computationally efficient, and reliable starting point for predicting geometry, vibrational spectra, and fundamental electronic properties. Its vast historical use also provides a wealth of comparative data.
-
For Higher Accuracy and Interaction Studies: When investigating phenomena like drug-receptor binding or crystal packing where non-covalent interactions are key, employing a functional like M06-2X is recommended. While more computationally demanding, it can provide a more accurate description of the subtle forces governing molecular recognition.
Ultimately, the best practice is to benchmark. If experimental data (e.g., an IR spectrum or a crystal structure) is available for a closely related analogue, comparing the results of different methods against that data is the most rigorous way to validate a computational protocol for a new class of molecules. The methodologies and comparisons presented here provide a blueprint for conducting such a validation.
References
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R Discovery. "DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine." R Discovery. Available at: [Link]
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Asian Journal of Research in Chemistry and Pharmaceutical Sciences. "MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE." AJRCPS. Available at: [Link]
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ResearchGate. "Optimized structure and HOMO/LUMO distribution of Py-Br." ResearchGate. Available at: [Link]
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arXiv.org. "Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex." arXiv.org. Available at: [Link]
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Cambridge Open Engage. "Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations." ChemRxiv. Available at: [Link]
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Journal of Materials and Electronic Devices. "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." jmed.eskisehir.edu.tr. Available at: [Link]
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ResearchGate. "Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine." ResearchGate. Available at: [Link]
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Journal of Materials and Electronic Devices. "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde." jmed.eskisehir.edu.tr. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-Chloro-4-fluoropyridine-3-carbaldehyde for Pharmaceutical Research and Development
Abstract
2-Chloro-4-fluoropyridine-3-carbaldehyde is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents. The strategic placement of its chloro, fluoro, and formyl functionalities on the pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration. This guide provides a comprehensive comparative analysis of the two primary synthetic pathways to this valuable intermediate: the Vilsmeier-Haack formylation and the directed ortho-lithiation followed by formylation. By delving into the mechanistic underpinnings, detailed experimental protocols, and a thorough comparison of their relative merits and demerits, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed synthetic route selection.
Introduction: The Significance of 2-Chloro-4-fluoropyridine-3-carbaldehyde in Medicinal Chemistry
The unique substitution pattern of 2-Chloro-4-fluoropyridine-3-carbaldehyde makes it a highly sought-after precursor in the pharmaceutical industry. The chlorine atom at the 2-position is amenable to various nucleophilic substitution reactions, the fluorine atom at the 4-position can enhance metabolic stability and binding affinity, and the aldehyde group at the 3-position provides a reactive handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. This trifecta of reactivity and modifiability has led to its incorporation into a diverse array of therapeutic candidates. A robust and efficient synthesis of this key intermediate is therefore of paramount importance for accelerating drug development timelines.
Synthetic Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide donor, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2]
Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This potent electrophile then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.
Figure 1: General workflow of the Vilsmeier-Haack formylation.
Experimental Protocol
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
Reaction with Substrate: To this mixture, add 2-chloro-4-fluoropyridine (1.0 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes relatively inexpensive and readily available reagents. | The reaction can be highly exothermic and requires careful temperature control. |
| Generally a one-pot procedure. | The use of phosphorus oxychloride generates corrosive byproducts. |
| Often provides good to excellent yields for electron-rich substrates. | Workup can be challenging due to the need to neutralize a significant amount of acid. |
| The regioselectivity can be an issue with certain substituted pyridines. |
Synthetic Route 2: Directed Ortho-Lithiation and Formylation
Directed ortho-lithiation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. For 2-chloro-4-fluoropyridine, the pyridine nitrogen and the chloro and fluoro substituents can influence the regioselectivity of the lithiation.
Reaction Mechanism
In this route, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the C-3 position of 2-chloro-4-fluoropyridine. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically DMF, to introduce the aldehyde functionality.
Figure 2: General workflow of the directed ortho-lithiation and formylation.
Experimental Protocol
A detailed experimental procedure for this route is described in patent CN118388401A.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an anaerobic environment (e.g., nitrogen or argon), dissolve 2-chloro-4-fluoropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to a low temperature (typically -78 °C). Add a solution of lithium diisopropylamide (LDA, 1.1-1.5 equiv.) in THF dropwise to the reaction mixture. Stir the mixture at this temperature for 25-35 minutes.[3]
-
Formylation: Add N,N-dimethylformamide (DMF, 1.5-2.0 equiv.) dropwise to the reaction mixture, maintaining the low temperature.
-
Quenching: After the addition of DMF, continue to stir the reaction at low temperature for a specified period (e.g., 1 hour). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]
-
Workup and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Highly regioselective, providing excellent control over the position of formylation. | Requires strictly anhydrous and anaerobic conditions. |
| Milder reaction conditions compared to the Vilsmeier-Haack reaction. | Utilizes pyrophoric and moisture-sensitive organolithium reagents, requiring specialized handling techniques. |
| The workup is generally simpler and avoids the use of strong acids. | The cost of organolithium bases can be higher than that of Vilsmeier-Haack reagents. |
| Low temperatures (-78 °C) are often required, which can be challenging to maintain on a large scale. |
Comparative Analysis
| Feature | Vilsmeier-Haack Formylation | Directed Ortho-Lithiation & Formylation |
| Reagents | DMF, POCl₃ (or similar) | 2-Chloro-4-fluoropyridine, LDA, DMF |
| Regioselectivity | Can be variable depending on substrate | High, directed by existing substituents |
| Reaction Conditions | 0 °C to 80 °C | -78 °C to room temperature |
| Scalability | Generally scalable, but exothermicity needs careful management. | Can be challenging to scale due to low temperature requirements and handling of pyrophoric reagents. |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents. | Can be more expensive due to the cost of the organolithium base. |
| Safety Considerations | Use of corrosive POCl₃, exothermic reaction. | Use of pyrophoric and moisture-sensitive reagents, requires inert atmosphere. |
| Yield | Good to excellent for suitable substrates. | Generally good to excellent. |
| Workup | Involves neutralization of strong acid. | Typically involves an aqueous quench and extraction. |
Conclusion and Recommendations
Both the Vilsmeier-Haack formylation and the directed ortho-lithiation represent viable synthetic routes to the important pharmaceutical intermediate, 2-Chloro-4-fluoropyridine-3-carbaldehyde. The choice between these two methods will largely depend on the specific requirements of the synthesis, including the scale of the reaction, the available equipment, and the cost considerations.
For smaller-scale laboratory synthesis where high regioselectivity is paramount and the necessary equipment for handling air- and moisture-sensitive reagents is available, the directed ortho-lithiation method is the recommended approach . Its milder conditions and cleaner reaction profile often lead to a more straightforward purification process.
For larger-scale industrial production where cost is a major driver and the infrastructure for managing exothermic reactions and corrosive byproducts is in place, the Vilsmeier-Haack formylation may be the more economically viable option . However, careful process optimization would be required to ensure consistent regioselectivity and to manage the safety and environmental aspects of the reaction.
Ultimately, the selection of the optimal synthetic route will require a careful evaluation of the factors outlined in this guide, balanced with in-house expertise and capabilities.
References
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Organic Syntheses Procedure. (URL: [Link])
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- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
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Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
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Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
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- 2. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 3. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-4-fluoropyridine-3-carbaldehyde
In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 2-Chloro-4-fluoropyridine-3-carbaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise analytical oversight. This guide provides a comprehensive comparison of potential analytical methodologies for its quantification, grounded in the principles of scientific integrity and adherence to regulatory standards. We will explore the development and validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this critical intermediate.
The Imperative of Method Validation in Analytical Science
Before delving into specific methodologies, it is crucial to understand the foundation of analytical method validation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework, primarily through its Q2(R2) guideline, to ensure that an analytical procedure is fit for its intended purpose.[1][2] A validated method provides assurance of reliability, consistency, and accuracy, which are non-negotiable in a regulatory environment. The core parameters of validation, which we will explore for each proposed method, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a polar aromatic compound like 2-Chloro-4-fluoropyridine-3-carbaldehyde, a reverse-phase HPLC method with UV detection is the most logical starting point.
Proposed HPLC-UV Method
A reversed-phase approach is proposed, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The choice of a C18 column is based on its wide availability and suitability for retaining moderately polar aromatic compounds. The gradient elution allows for the effective separation of the analyte from potential impurities. The addition of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to better peak shape. The detection wavelength of 275 nm is a hypothetical starting point, based on the expected UV absorbance of the pyridine ring and aldehyde functional group; this would be optimized during method development by running a UV scan of the analyte.
Validation of the Proposed HPLC-UV Method
A rigorous validation process is essential to demonstrate that the proposed method is fit for its intended purpose.[6]
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[3]
-
Procedure: A solution of 2-Chloro-4-fluoropyridine-3-carbaldehyde will be injected, and the retention time and peak purity will be established. Solutions of known related substances and a placebo (if applicable) will also be injected to ensure no co-elution at the retention time of the main peak.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Procedure: A series of at least five standard solutions of 2-Chloro-4-fluoropyridine-3-carbaldehyde will be prepared over a concentration range of 50-150% of the expected working concentration. The peak area response will be plotted against the concentration, and the correlation coefficient (r²) will be calculated.
3. Accuracy: Accuracy is the closeness of test results obtained by the method to the true value.[3]
-
Procedure: Accuracy will be assessed by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level will be calculated.
4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay will be repeated on a different day, by a different analyst, and on a different instrument. The relative standard deviation (RSD) for both repeatability and intermediate precision will be calculated.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Procedure: The effect of small variations in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) on the analytical results will be evaluated.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity. Given the aldehyde functionality and the substituted pyridine ring, 2-Chloro-4-fluoropyridine-3-carbaldehyde is likely amenable to GC analysis.
Proposed GC-MS Method
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
The DB-5ms column is a good general-purpose column with a stationary phase that is suitable for a wide range of compounds. The temperature program is designed to ensure good separation and elution of the analyte. The mass spectrometer provides high selectivity and allows for the confirmation of the analyte's identity based on its mass spectrum.
Validation of the Proposed GC-MS Method
The validation of the GC-MS method will follow the same principles as the HPLC method, with some adaptations for the specific technique.
1. Specificity:
-
Procedure: The specificity of the method is enhanced by the use of mass spectrometry. The retention time and the mass spectrum of the analyte will be used for identification. The absence of interfering peaks at the retention time of the analyte in a blank and placebo injection will be confirmed.
2. Linearity:
-
Procedure: Similar to the HPLC method, a series of at least five standard solutions will be prepared and analyzed. The peak area of a characteristic ion will be plotted against the concentration.
3. Accuracy:
-
Procedure: Accuracy will be determined by spiking a placebo with the analyte at three different concentration levels and calculating the percent recovery.
4. Precision:
-
Procedure: Repeatability and intermediate precision will be assessed by replicate injections of a standard solution, similar to the HPLC validation.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: LOD and LOQ will be determined based on the signal-to-noise ratio of a characteristic ion at low concentrations. A signal-to-noise ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.
6. Robustness:
-
Procedure: The effect of small variations in parameters such as inlet temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min) will be evaluated.
Comparative Summary of Proposed Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity | Partition chromatography based on volatility |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity | Moderate | High |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Lower | Higher |
| Potential Issues | Co-elution of impurities with similar polarity | Thermal degradation of the analyte |
| Typical Acceptance Criteria | ||
| Linearity (r²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
Experimental Workflow Diagrams
Caption: Workflow for HPLC-UV Method Development and Validation.
Caption: Workflow for GC-MS Method Development and Validation.
Conclusion
Both HPLC-UV and GC-MS present viable and robust options for the quantification of 2-Chloro-4-fluoropyridine-3-carbaldehyde. The choice between the two will depend on several factors including the available instrumentation, the required sensitivity, and the nature of the sample matrix. HPLC-UV is a more common and generally less expensive technique in quality control laboratories. However, the superior selectivity and sensitivity of GC-MS make it a powerful tool, especially for trace-level analysis or in complex matrices. Regardless of the chosen technique, a thorough validation in accordance with ICH guidelines is mandatory to ensure the generation of reliable and defensible analytical data, which is the bedrock of quality in the pharmaceutical industry.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792. PubChem. Available at: [Link]
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2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944. PubChem. Available at: [Link]
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Spectra-Structure Correlations of Alkylpyridines. ACS Publications. Available at: [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]
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2-CHLORO-4-FLUOROPYRIDINE | CAS 34941-91-8. Matrix Fine Chemicals. Available at: [Link]
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VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. Available at: [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Available at: [Link]
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Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. Available at: [Link]
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(PDF) Validation of Analytical Methods. ResearchGate. Available at: [Link]
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validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]
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SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ajeee. Available at: [Link]
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(PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. Available at: [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health. Available at: [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Available at: [Link]
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The Basicities of Substituted Pyridines and their 1-Oxides. ACS Publications. Available at: [Link]
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
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GC-MS and LC-MS/MS Analysis of Bouea macrophylla Fruit Juice. Al-Kindi Publisher. Available at: [Link]
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The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. National Institutes of Health. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Understanding the Hazard Profile of 2-Chloro-4-fluoropyridine-3-carbaldehyde
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Chloro-4-fluoropyridine-3-carbaldehyde is a reactive chemical with a distinct hazard profile that dictates its handling and disposal.
Based on available safety data, this compound is classified as:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The presence of a chlorinated and fluorinated pyridine ring, coupled with a reactive aldehyde group, necessitates careful management to prevent adverse health effects and environmental contamination. Under thermal decomposition, it can release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if ingested. | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | Causes redness, pain, and inflammation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. | Use safety glasses with side shields or chemical goggles. |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[2] | Segregate from incompatible materials during storage and disposal. |
The Core Principle: Disposal as Hazardous Waste
Due to its inherent hazards, 2-Chloro-4-fluoropyridine-3-carbaldehyde must be disposed of as regulated hazardous waste .[3] Standard disposal methods such as drain disposal or mixing with general laboratory trash are strictly prohibited. The primary and recommended disposal route is through a licensed and certified hazardous waste management company that utilizes high-temperature incineration with flue gas scrubbing capabilities.[4]
It is critical to understand that no in-laboratory neutralization or deactivation procedures are recommended for this compound. The complex reactivity of the halogenated pyridine ring and the aldehyde functional group can lead to unpredictable and potentially dangerous reactions if not conducted under precisely controlled and validated conditions. Attempting to neutralize this chemical without a thoroughly vetted protocol could result in the generation of more hazardous byproducts or an uncontrolled exothermic reaction.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of 2-Chloro-4-fluoropyridine-3-carbaldehyde waste. This process is designed to be self-validating, ensuring safety and compliance at each stage.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Solid Waste: For solid 2-Chloro-4-fluoropyridine-3-carbaldehyde, carefully transfer the material into the designated waste container using appropriate tools (e.g., a chemically resistant spatula). Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, disposable lab coats), absorbent pads, and weighing papers, must also be considered hazardous waste. Place these items in the same designated container.
-
Solutions: If disposing of solutions containing this compound, ensure the solvent is compatible with the container material. Do not mix with incompatible waste streams.
Step 2: Proper Labeling of Hazardous Waste
Accurate and comprehensive labeling is a cornerstone of safe waste management and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Your hazardous waste label must include:
-
The words "Hazardous Waste" prominently displayed.
-
The full chemical name: "2-Chloro-4-fluoropyridine-3-carbaldehyde" and its CAS number (if available).
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name of the principal investigator or laboratory contact.
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[6] This is a designated location at or near the point of waste generation and under the control of the operator of the process generating the waste.
-
Location: The SAA should be a designated benchtop, a section within a chemical fume hood, or a dedicated cabinet.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]
-
Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Container Integrity: Ensure the waste container is kept securely closed at all times, except when adding waste. Inspect the container regularly for any signs of degradation or leakage.
Step 4: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (as per your institution's and local regulations), it must be transferred to your institution's central hazardous waste storage area for pickup by a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide all necessary documentation , which may include a hazardous waste manifest.
-
Do not transport hazardous waste outside of your designated laboratory or building. This should only be done by trained EHS personnel or the licensed waste hauler.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Chloro-4-fluoropyridine-3-carbaldehyde is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste segregation, proper labeling, secure storage, and the use of licensed disposal services, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is the hallmark of a culture of safety and scientific integrity.
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American Chemical Society. Hazardous Waste and Disposal. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
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MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
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OSHA. Laboratory Safety Chemical Hygiene Plan Fact Sheet. [Link]
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Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
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Hazardous Waste Experts. A Primer On Laboratory Waste Disposal. [Link]
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-
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Personal protective equipment for handling 2-Chloro-4-fluoropyridine-3-carbaldehyde
A Researcher's Guide to Safely Handling 2-Chloro-4-fluoropyridine-3-carbaldehyde
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides an in-depth operational plan for handling 2-Chloro-4-fluoropyridine-3-carbaldehyde, a compound that, while valuable in synthesis, requires meticulous attention to safety protocols. The procedures outlined here are designed to be a self-validating system, ensuring that each step reinforces a safe laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any work begins, a thorough understanding of the hazards associated with 2-Chloro-4-fluoropyridine-3-carbaldehyde is paramount. This compound is classified with the following hazards:
Given these classifications, a comprehensive risk assessment must be conducted. This involves evaluating the quantity of the chemical being used, the duration of the handling procedure, and the potential for aerosol generation. The control measures detailed in this guide are based on a standard laboratory-scale use scenario.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-Chloro-4-fluoropyridine-3-carbaldehyde. The following table summarizes the required PPE, with explanations for the choice of each.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves | Provides chemical resistance against pyridine derivatives.[3] Always double-glove when handling the neat compound. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes.[4] A face shield offers an additional layer of protection for the entire face, especially when there is a risk of splashing.[4] |
| Body Protection | Flame-resistant lab coat | Protects against skin contact and potential ignition sources.[4] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Necessary when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosolization, to prevent respiratory tract irritation.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for the safe handling of 2-Chloro-4-fluoropyridine-3-carbaldehyde, from preparation to disposal. Adherence to this sequence is crucial for maintaining a safe operational environment.
Preparation Phase
-
Ventilation Check: Ensure that the chemical fume hood is functioning correctly, with a certified face velocity.[3][6] All handling of 2-Chloro-4-fluoropyridine-3-carbaldehyde must be performed within a fume hood.[7]
-
Gather Materials: Before bringing the chemical into the work area, ensure all necessary equipment (glassware, stir bars, etc.) and waste containers are present in the fume hood.
-
Donning PPE: Put on your PPE in the following order: lab coat, inner gloves, respirator (if required), eye protection, face shield, and outer gloves. This sequence ensures that the most protective layers are applied correctly.
Handling Phase
-
Chemical Dispensing: Carefully dispense the required amount of the chemical. Use a clean, dedicated spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.
-
Reaction Setup: If setting up a reaction, ensure all joints are properly sealed and the apparatus is secure.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
Post-Handling and Decontamination
-
Quenching and Workup: If applicable, quench the reaction carefully according to your established protocol.
-
Initial Decontamination: Decontaminate any surfaces within the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by a soap and water wash.
-
Doffing PPE: Remove your PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield, eye protection, lab coat, and finally the inner gloves. Wash your hands thoroughly with soap and water after removing all PPE.[2]
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Caption: A workflow diagram illustrating the key steps for the safe handling of 2-Chloro-4-fluoropyridine-3-carbaldehyde.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] Remove contaminated clothing.[7][9] Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air.[8][9] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9] |
| Spill | Evacuate the area.[7] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7][9] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Chloro-4-fluoropyridine-3-carbaldehyde and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with 2-Chloro-4-fluoropyridine-3-carbaldehyde, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Chloro-4-fluoropyridine-3-carbaldehyde".
-
Disposal Protocol: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7][9] Do not dispose of this chemical down the drain or in the regular trash.
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
-
chemical label 2-chloro-4-fluoropyridine-3-carbaldehyde. (n.d.). Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Protective Equipment - American Chemistry Council. (n.d.). Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
